Vinylphosphonate
Description
Historical Context and Evolution of Phosphonate (B1237965) Chemistry
The history of phosphonate chemistry is rooted in the late 19th century, with the initial synthesis of bisphosphonates by Von Baeyer and Hofmann in 1897 wikipedia.org. This early work laid the groundwork for understanding compounds featuring the stable C-P bond, a defining characteristic of phosphonates nih.gov. The field expanded significantly with the discovery of naturally occurring phosphonates. For instance, 2-aminoethylphosphonic acid (ciliatine), a phosphonolipid headgroup, was identified in protozoa in 1959, and subsequently found in various microorganisms, animals, and plants wikipedia.orgnih.gov. The biological activity of these natural phosphonates is often attributed to the inherent stability of the C-P bond, allowing them to serve as stable bioisosteres that mimic phosphate (B84403) ester and anhydride (B1165640) metabolites nih.gov.
Key synthetic methodologies, such as the Michaelis-Arbuzov reaction for preparing phosphonic esters and the Michaelis-Becker reaction, have been instrumental in advancing phosphonate synthesis wikipedia.org. The broader field of metal phosphonate chemistry also saw substantial growth following early reports on zirconium phosphonates by Alberti and co-workers in 1978, highlighting the potential for extended structures and diverse applications rsc.orgamazon.com. Specifically for vinylphosphonates, their entry into synthetic utility can be traced back to reports as early as 1968, when Moffatt et al. utilized a Wittig reaction to successfully incorporate the vinylphosphonate moiety into molecules nottingham.ac.uk. This historical progression underscores the gradual recognition of phosphonates, and particularly vinylphosphonates, as valuable compounds in both natural systems and synthetic endeavors.
Academic Landscape of this compound Research
The academic landscape of this compound research is characterized by its interdisciplinary nature, spanning organic synthesis, polymer science, materials science, and medicinal chemistry. Vinylphosphonates are widely recognized as important building blocks in organic transformations and as crucial intermediates for the synthesis of biologically active compounds acs.orgresearchgate.net.
Current research trends are largely driven by the versatile applications of phosphonates in various sectors, including medicine, agriculture, synthetic chemistry, and industrial processes nih.gov. A significant area of focus is the development of phosphorus-containing polymers derived from vinylphosphonates, which offer enhanced thermal and chemical resistance, making them desirable for advanced materials researchgate.netadvancedsciencenews.commst.edutandfonline.com. While traditional anionic and radical polymerization methods have presented challenges in achieving well-defined poly(this compound)s, academic efforts have increasingly focused on controlled polymerization techniques, such as rare earth metal-mediated group transfer polymerization (GTP), to overcome these limitations advancedsciencenews.comtandfonline.comacs.org.
Furthermore, vinylphosphonates are actively investigated in medicinal chemistry, where their C-P bond stability makes them effective as bioisosteres for less stable phosphate groups, particularly in the development of antiviral nucleotide analogs wikipedia.orgontosight.aiacs.orgresearchgate.netdntb.gov.ua. Their utility extends to the realm of materials science, specifically in the construction of metal-organic frameworks (MOFs), owing to their ability to form fascinating network topologies with various metal ions lew.roresearchgate.nettandfonline.comlew.ro. The academic community also explores their catalytic applications, including their role as substrates in asymmetric Michael additions and Stetter reactions, showcasing their versatility in stereoselective synthesis rsc.orgnih.govrsc.orgrsc.orgau.dk. This broad engagement reflects the compound's multifaceted utility and ongoing research interest.
Fundamental Structural and Electronic Considerations of the this compound Moiety
The this compound moiety is defined by a carbon-phosphorus (C-P) bond connecting a vinyl group (CH=CH2) to a phosphonate group, typically represented as -PO(OR)2, where R is an organic group wikipedia.org. The phosphorus atom in the phosphonate group exhibits a tetrahedral geometry wikipedia.org. The inherent stability of the C-P bond is a fundamental characteristic of phosphonates nih.gov.
The presence of the carbon-carbon double bond within the vinyl group confers significant reactivity, allowing vinylphosphonates to participate in a variety of transformations, including epoxidation, aziridine (B145994) formation, and C-glycosylation acs.org.
Electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, are critical for understanding the reactivity and material properties of vinylphosphonates and their derivatives. Studies on metal-organic frameworks incorporating this compound ligands provide insights into these electronic considerations:
Ni2+ this compound: Theoretical calculations indicate a LUMO-HOMO energetic difference of approximately 4.99 eV, suggesting dielectric properties for the resulting metal-organic networks lew.ro.
Co2+ this compound: A smaller LUMO-HOMO gap of 1.465 eV has been calculated for Co2+ this compound, which implies semiconductive properties researchgate.nettandfonline.com.
Cu2+ this compound: For Cu2+ this compound, a LUMO-HOMO energy gap of 2.933 eV has been estimated, also indicating semiconductor behavior lew.roresearchgate.net.
These energy gaps are crucial for predicting the electrical behavior of materials incorporating vinylphosphonates. Molecular orbital theory provides a framework for describing electron distribution and understanding bonding and reactivity in such organic molecules icourse.clubcleanenergywiki.orgdntb.gov.ualibretexts.org. The analysis of electron density changes along a reaction pathway is particularly valuable for elucidating molecular reactivity researchgate.net. Furthermore, hydrogen bonding interactions, especially those involving the phosphoryl oxygen of the phosphonate group, are known to play a crucial role in activating this compound substrates for various catalytic reactions rsc.orgrsc.org.
Table 1: Representative HOMO-LUMO Energy Gaps for Metal this compound Complexes
| Metal Ion | HOMO-LUMO Gap (eV) | Predicted Property | Citation |
| Ni2+ | 4.99 | Dielectric | lew.ro |
| Co2+ | 1.465 | Semiconductive | researchgate.nettandfonline.com |
| Cu2+ | 2.933 | Semiconductor | lew.roresearchgate.net |
Broad Research Trajectories in this compound Science
The research landscape surrounding this compound is dynamic and diverse, encompassing several key trajectories driven by its unique chemical properties and potential applications.
Polymer Science: A major research trajectory involves the synthesis and polymerization of this compound monomers. The goal is to create phosphorus-containing polymers, such as poly(vinylphosphonic acid), which exhibit enhanced thermal, chemical, and mechanical resistance, and find applications in areas like fuel cells and flame retardants researchgate.netadvancedsciencenews.commst.edutandfonline.comacs.orgrsc.org. Research in this area often focuses on overcoming the challenges associated with achieving high molecular weights and controlled polymer architectures, leading to the development of advanced polymerization techniques like rare earth metal-mediated group transfer polymerization advancedsciencenews.comacs.org.
Medicinal and Bioorganic Chemistry: Vinylphosphonates are explored as stable bioisosteres for phosphate groups in the design of new therapeutic agents, particularly for antiviral applications wikipedia.orgontosight.aiacs.orgresearchgate.netdntb.gov.ua. A notable area of investigation is the modification of nucleic acids with this compound linkages. This modification has been shown to increase nuclease resistance and significantly improve the tissue accumulation and efficacy of conjugated small interfering RNAs (siRNAs) in vivo nottingham.ac.uknih.govnih.govresearchgate.net.
Materials Science (Metal-Organic Frameworks): The ability of phosphonate ligands to coordinate with metal ions to form extended, porous structures positions vinylphosphonates as important components in the development of metal-organic frameworks (MOFs). These materials show promise for various applications, including gas storage, heterogeneous catalysis, separation processes, and ion exchange lew.roresearchgate.nettandfonline.comlew.romdpi.com.
Synthetic Organic Chemistry and Catalysis: Vinylphosphonates serve as versatile building blocks and reactive intermediates in a wide array of organic synthetic transformations. They participate in reactions such as Michael additions, Wittig reactions, cross-metathesis, and Diels-Alder reactions nottingham.ac.ukacs.orgacs.orgrsc.orgrsc.orgrsc.orgau.dkbeilstein-journals.orgresearchgate.nettandfonline.com. Research in this area frequently focuses on developing novel synthetic methodologies, including asymmetric catalysis, to achieve high stereoselectivity in the formation of complex molecules rsc.orgnih.govrsc.org.
These broad research trajectories highlight the compound's significant impact and ongoing potential in advancing chemical science and its applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H3O3P-2 |
|---|---|
Molecular Weight |
106.02 g/mol |
IUPAC Name |
ethenyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)/p-2 |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-L |
Canonical SMILES |
C=CP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Vinylphosphonate and Its Derivatives
Modern and Sustainable Approaches in Vinylphosphonate Synthesis
Solvent-Free and Atom-Economical Methodologies
The pursuit of sustainable chemical processes has led to the development of solvent-free and atom-economical methodologies for synthesizing vinylphosphonates. Atom-economical reactions are those where most or all atoms of the reactants are incorporated into the final product, minimizing waste.
One notable atom-economical approach is the alkyne hydrophosphonylation, which involves the addition of P-H bonds to alkynes to form alkenylphosphine oxides and vinylphosphonates researchgate.netrsc.org. This method is considered efficient for carbon-phosphorus bond formation rsc.org. Recent advancements in this area include metal-free approaches that yield E-vinylphosphonates in high yields researchgate.net. For instance, a photoinduced alkyne hydrophosphonylation followed by a thiol-promoted isomerization sequence has been reported to produce E-vinylphosphonates researchgate.net.
Another example of a solvent-free synthesis involves the use of N-heterocyclic carbene (NHC) catalysts for the Stetter reaction of aromatic aldehydes with vinylphosphonates, leading to γ-ketophosphonates figshare.comnih.govorganic-chemistry.org. This method is highlighted for its atom-economy and practicality figshare.comnih.gov.
Furthermore, a one-pot, three-component synthesis of terminal vinylphosphonates has been achieved using a task-specific ionic liquid, 5-hydroxypentylammonium acetate (B1210297) (5-HPAA), which acts as both catalyst and solvent organic-chemistry.orgorganic-chemistry.org. This method, involving aldehydes, nitromethane, and trialkylphosphites via a tandem Henry-Michael reaction followed by nitro elimination, is considered environmentally friendly and operates under mild conditions, offering good yields organic-chemistry.org.
The addition of dialkyl phosphites to oxo compounds, a route to α-hydroxyphosphonates, can also be performed under solvent-free conditions, often catalyzed by inexpensive and simple catalysts mdpi.com. Similarly, the synthesis of α-cyanophosphonates, useful in Horner-Wittig reactions, has been reported under solvent-free conditions using a choline (B1196258) chloride-zinc chloride deep eutectic solvent (DES) as a catalyst researchgate.netdntb.gov.ua.
A ligand-free palladium-catalyzed hydrophosphorylation of internal alkynes with diphenyl H-phosphonate in various alcohols has been reported for the synthesis of E-vinylphosphonates. This three-component reaction is characterized by high stereoselectivity, broad substrate scope, and the absence of additional ligands sioc-journal.cn.
Biocatalytic Approaches to Phosphonate (B1237965) Analogues
While direct biocatalytic synthesis of this compound itself is less extensively documented, biocatalytic approaches are increasingly explored for the synthesis of various phosphonate analogues. These methods leverage enzymes or whole cells to catalyze reactions, often offering high selectivity and milder reaction conditions compared to traditional chemical synthesis.
The field of biocatalysis has seen significant advancements in the synthesis of diverse organophosphorus compounds. Although specific examples for this compound via biocatalysis were not prominently found in the search results, the broader context of phosphonate synthesis often includes enzymatic routes for various phosphonate-containing molecules, particularly those with biological relevance. For instance, the synthesis of β-aminophosphoryl compounds via aza-Michael reactions can be performed in water, representing a greener chemical approach that aligns with principles often sought in biocatalysis tandfonline.com.
Synthesis of Functionalized this compound Monomers and Oligomers
Functionalized this compound monomers and oligomers are crucial building blocks for creating polymers with tailored properties. Their synthesis often involves strategies to introduce additional reactive moieties, enabling further chemical transformations and network formation.
Several synthetic pathways exist for dialkyl this compound monomers, including the Arbuzov reaction with vinyl chloride (often catalyzed by platinum or nickel), radical reactions of vinyl chloride with dialkyl phosphate (B84403), and esterification of vinylphosphonic dichloride with hydroxyl compounds rsc.org.
Vinylphosphonates are known to homopolymerize slowly but copolymerize well with various common monomers, such as vinyl acetate, vinyl chloride, and acrylonitrile (B1666552) free.frtandfonline.com. The copolymerization of diethyl this compound (DEVP) with styrene (B11656), for example, has been studied, and the incorporation of DEVP units can lower the glass transition temperature (Tg) of polystyrene rsc.org.
Oligomeric vinylphosphonates have been commercialized as flame-retardant finishes for cotton, forming cross-linked finishes resistant to laundering upon free-radical-initiated curing with comonomers like N-methylolacrylamide or amino resins free.fr.
Strategies for Introducing Additional Reactive Moieties
Introducing additional reactive moieties into this compound structures is a key strategy for expanding their utility and enabling diverse chemical transformations.
One versatile route involves the highly selective single Michael addition of diethyl this compound to alkylamines, yielding a variety of multifunctional phosphonates, including aminoalkylphosphonates and phosphonate-functionalized acrylic monomers acs.orgresearchgate.net. The hydrolysis of the phosphonate group in these products can lead to phosphonic acid functional monomers, which are useful in applications like dental composites for improved filler-matrix interaction acs.orgresearchgate.net.
For polyvinylphosphonates, post-synthetic modifications are a powerful tool for introducing functionalities. The C=C double bonds in allyl group-containing polyvinylphosphonates, such as those derived from diallyl this compound (DAlVP), can serve as starting points for cascades of organic transformations nih.govresearchgate.net. Reactive moieties can be introduced via bromination, epoxidation (e.g., with OXONE and mCPBA), or thiol-ene click chemistry (e.g., with methyl thioglycolate) nih.govresearchgate.netacs.org. These modified substrates can then undergo further reactions, such as copper-mediated alkyne-azide coupling (after conversion of brominated substrates with sodium azide) or reactions of epoxides with nucleophilic compounds nih.govresearchgate.net.
Another approach involves the synthesis of bis(2-methoxyethyl) this compound and bis(2-(2-methoxyethoxy)ethyl) this compound. This involves the chlorination of vinylphosphonic acid with oxalyl chloride to form vinylphosphonic dichloride, followed by nucleophilic substitution of the chlorine atoms with methoxyethanol and diethylene glycol monomethyl ether, respectively acs.org.
Substituted vinylphosphonic acids can be synthesized through various routes and then polymerized to create coatings for nanoparticles, such as magnetite nanoparticles. These coatings can be further derivatized by linking different molecules to functional groups like phenol, thereby imparting additional functionalities mdpi.comresearchgate.net.
Synthesis of Multifunctional Vinylphosphonates for Network Formation
Multifunctional vinylphosphonates are critical for the formation of cross-linked networks, hydrogels, and other advanced materials.
Statistical copolymers of diallyl this compound (DAlVP) and diethyl this compound (DEVP) can be synthesized via rare earth metal-mediated group-transfer polymerization (REM-GTP), offering precise control over molecular weights and copolymer composition researchgate.netacs.orgacs.orgnih.govresearchgate.netacs.orgnih.govdigitellinc.comfigshare.com. These copolymers are highly amenable to post-polymerization functionalization, particularly through photoinitiated thiol-ene click chemistry acs.orgacs.orgnih.govresearchgate.netacs.orgnih.govdigitellinc.comfigshare.com. This allows for the introduction of various functionalities and subsequent cross-linking to form hydrogels acs.orgacs.orgnih.govresearchgate.netacs.orgnih.govdigitellinc.comfigshare.com.
For example, functionalization of P(DEVP-stat-DAlVP) with 1-thioglycerol via photochemical thiol-ene click chemistry yields water-soluble, diol-containing polymers acs.orgacs.org. These diol-functionalized polymers can then undergo dynamic covalent network (DCN) formation with boronic acid derivatives, such as benzene-1,4-diboronic acid (DBA) or sodium tetraborate (B1243019) decahydrate (B1171855) (borax) acs.orgacs.org. These DCNs exhibit tunable viscoelastic properties, self-healing capabilities, and pH-responsive behavior acs.orgacs.orgfigshare.com.
Another application of multifunctional vinylphosphonates in network formation is in the structural reinforcement of nanofibrillated cellulose (B213188) (NFC)/alginate (Alg) formulations for direct ink writing (DIW). Here, photochemical cross-linking of poly(this compound) copolymers via thiol-ene click chemistry enables high shape fidelities and sophisticated structures in 3D printing acs.org.
The ability of this compound ions to dimerize and form supramolecular polymers through co-assembly with macrocycles like cyanostars has also been demonstrated. This involves the Heck coupling between vinyl phosphonic acid and aryl bromide compounds to synthesize diverse anionic monomers, which then form supramolecular dimers and polymers nrel.gov.
The formation of metal-organic frameworks (MOFs) can also involve this compound. For instance, in Ni2+ this compound MOFs, the free oxygen atoms of this compound ions connect to Ni2+ neighbors, contributing to network formation lew.ro.
Chemical Reactivity and Mechanistic Investigations of Vinylphosphonate
Nucleophilic Addition Reactions to the Vinyl Moiety
Vinylphosphonates are recognized as important Michael acceptors due to the electron-withdrawing nature of the phosphonate (B1237965) group, enabling a broad range of nucleophilic addition reactions researchgate.netfree.fryoutube.com.
Michael-type additions to vinylphosphonates are a fundamental class of reactions, accommodating a wide variety of carbon and heteroatom nucleophiles researchgate.net. Asymmetric addition methodologies have been developed, highlighting the synthetic importance of these reactions for constructing chiral β-substituted phosphonates rsc.org.
Carbon Nucleophiles: Carbon nucleophiles, such as cuprates and Grignard reagents, readily add to the vinyl moiety. The presence of additives like chlorotrimethylsilane (B32843) (TMSCl) and tetramethylethylenediamine (TMEDA) has been shown to accelerate the addition of cuprates to β-substituted vinylphosphonates, often leading to improved yields under milder conditions rsc.org. Michael additions involving carbon nucleophiles can be followed by Horner-Wadsworth-Emmons (HWE) olefination, leading to the formation of densely substituted butadienes with high stereoselectivity youtube.commdpi.com.
Heteroatom Nucleophiles: A diverse array of heteroatom nucleophiles can participate in Michael-type additions to vinylphosphonates:
Amines: Primary and secondary amines add to the β-carbon atom of vinylphosphonates, forming β-aminoalkylphosphonates. For instance, the reaction of 1,2-diaminoethane and 2-aminoethanol with vinylphosphonate proceeds via addition of the amino group to the β-carbon, yielding 1:1 and 1:2 adducts or hydroxy β-aminoethylphosphonates/zwitterions, depending on the conditions wikipedia.orgtandfonline.com.
N-Heteroaromatics: Michael addition of N-heteroaromatic compounds, such as pyrrole, to aryl- and alkyl-substituted vinylphosphonates has been successfully achieved using scandium triflate as a catalyst. These adducts can then undergo intramolecular cyclization to yield novel phosphoryl pyrrolizin-3-ones sigmaaldrich.com.
Alcohols (Oxa-Michael Addition): Oxa-Michael addition of various secondary and branched primary alcohols to diethyl this compound has been systematically studied and optimized, providing access to biologically active compounds without requiring harsh reaction conditions rsc.orgwikipedia.org.
The versatility of Michael additions to vinylphosphonates is summarized in the table below, showcasing the diversity of nucleophiles and resulting products.
Table 1: Scope of Michael-Type Addition Reactions to Vinylphosphonates (Intended to be an interactive table)
| Nucleophile Type | Specific Nucleophile Examples | Catalyst/Conditions | Product Type | Key Findings/Applications | Source |
| Carbon | Cuprates, Grignard reagents | TMSCl, TMEDA | β-substituted phosphonates | Accelerated addition, improved yields | rsc.org |
| Carbon | Carbanions from carbonyl compounds, phenylacetylene, pyrazolo rsc.orgtandfonline.compyrimidines | - | Phosphonates, precursors for HWE olefination | Synthesis of carbo- and heterocycles, acyclic compounds | researchgate.netyoutube.commdpi.com |
| Nitrogen | 1,2-diaminoethane, 2-aminoethanol | - | β-aminoethylphosphonates, zwitterions | Chemoselective addition to amino group | wikipedia.orgtandfonline.com |
| Nitrogen | N-heteroaromatics (e.g., pyrrole) | Scandium triflate | Phosphoryl pyrrolizin-3-ones | Intramolecular cyclization | sigmaaldrich.com |
| Oxygen | Secondary/branched primary alcohols | Mild conditions | β-alkoxyethylphosphonates | Efficient, avoids harsh conditions | rsc.orgwikipedia.org |
| Acyl anion equivalent | Aldehydes (intramolecular Stetter reaction) | N-heterocyclic carbene | Keto phosphonates | High yields and enantioselectivities | beilstein-journals.org |
Hydrophosphinylation: Hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C bond, can be achieved with vinylphosphonates under various catalytic conditions. Metal-catalyzed processes, such as palladium-catalyzed hydrophosphinylation of alkynes, are efficient for preparing alk-1-enylphosphinates mst.eduresearchgate.net. Radical-catalyzed hydrophosphorylation of unactivated alkenes has also been explored, providing a general method for diverse hydrofunctionalized products encyclopedia.pub.
Hydroaminylation: While not explicitly detailed as "hydroaminylation of vinylphosphonates" in the search results, the addition of primary and secondary amines to phosphoryl alkenes, including vinylphosphonates, is a well-established and accessible synthetic route to β-aminoalkylphosphonates wikipedia.orgtandfonline.com. This process effectively represents a hydroaminylation, where an N-H bond adds across the vinyl group.
Radical Polymerization and Oligomerization Mechanisms
This compound monomers, particularly vinylphosphonic acid (VPA) and its esters, are important in polymer science due to the properties conferred by the phosphonic group, such as flame retardancy and proton conductivity free.frrsc.org.
Poly(vinylphosphonic acid) (PVPA) can be synthesized via radical polymerization of VPA or by polymerizing VPA derivatives followed by hydrolysis rsc.orgmdpi.com. While vinylphosphonates tend to homopolymerize slowly, they copolymerize effectively with many common monomers like vinyl acetate (B1210297), vinyl chloride, and acrylonitrile (B1666552) free.fr.
Initiation: Radical polymerization initiation typically involves the production of primary radicals from initiators through thermal homolysis, photolysis, or oxidation-reduction reactions uomustansiriyah.edu.iq. For example, dicumyl peroxide (DCPO) has been used to quantitatively polymerize dimethyl this compound (DMVP) researchgate.net.
Propagation Rate Constant (kp): 19 L/mol·s researchgate.net
Termination Rate Constant (kt): 5.8 × 10^3 L/mol·s researchgate.net
Table 2: Kinetic Parameters for Dimethyl this compound (DMVP) Radical Polymerization (at 110°C) (Intended to be an interactive table)
| Parameter | Value | Unit | Source |
| Overall Activation Energy | 26.2 | kcal/mol | researchgate.net |
| Propagation Rate Constant (kp) | 19 | L/mol·s | researchgate.net |
| Termination Rate Constant (kt) | 5.8 × 10^3 | L/mol·s | researchgate.net |
| Chain Transfer Constant to Monomer (Cm) | 3.9 × 10^-2 | - | researchgate.net |
It is noted that the resonance stabilization of radicals by the phosphorus atom, coupled with chain transfer, generally makes free radical homopolymerization of vinyl phosphonate monomers less efficient mst.eduresearchgate.net. However, the position of the phosphonate moiety influences reactivity; for instance, the propagation rate of para-vinylbenzyl phosphonate monomers is enhanced by the phosphonate group rsc.orgresearchgate.net.
Chain transfer reactions play a significant role in the radical polymerization of vinylphosphonates, often leading to lower molecular weight polymers or oligomers.
Chain Transfer to Monomer: For dimethyl this compound (DMVP), a considerably high chain transfer constant to the monomer (Cm = 3.9 × 10^-2 at 110°C) results in low molecular weights for the poly(DMVP)s (Mn = 3.4 – 3.5 × 10^3) researchgate.net. Studies on the free radical oligomerization of various vinyl phosphonates (DMVP, diethyl vinyl phosphonate (DEVP), diisopropyl vinyl phosphonate (DISP)) suggest that chain transfer reactions generate activated monomer species, which then act as the predominant initiation pathway, with termination also occurring via chain transfer to the monomer acs.org.
Chain Transfer to Phosphorus Atom: In the radical polymerization of vinylphosphonic acid diesters, chain transfer to the phosphorus atom, particularly to the alkoxy groups attached to phosphorus, can occur, which limits the achievable molecular weights of the resulting polymers google.com.
Chain Transfer Agents (CTAs): To control molecular weight and obtain telechelic oligomers, various chain transfer agents can be employed. Bromotrichloromethane has been shown to be effective in VPA polymerization, yielding telechelic VPA oligomers with controlled molecular weights (n in the range of 6–60) and yields up to 70% rsc.orgresearchgate.net. In contrast, sulfanylacetic acid and dibenzyl disulfide were found to be unsuitable as CTAs for VPA polymerization rsc.org.
Intramolecular Hydrogen Transfer: During the radical polymerization of diisopropyl vinyl phosphonate, intramolecular hydrogen transfer from the polymer backbone to the side chain can occur, leading to the formation of P-O-C bonds mdpi.comencyclopedia.pub.
Electrophilic Reactions and Functional Group Transformations on the Phosphonate Moiety
Beyond the vinyl group, the phosphonate moiety itself can undergo various electrophilic reactions and functional group transformations, expanding the synthetic utility of vinylphosphonates.
Electrophilic Reactions on Phosphorus: Asymmetric electrophilic substitution reactions occurring at a stereogenic phosphorus center are known to proceed stereospecifically, retaining the absolute configuration at the phosphorus atom. This contrasts with nucleophilic substitutions at phosphorus, which typically result in inversion of configuration mdpi.com.
Cross-Coupling Reactions: Palladium-catalyzed Negishi coupling reactions have been developed for α-(pseudo)halo vinylphosphonates as electrophilic partners. These reactions allow for the vinylation with alkyl- and benzylic zinc reagents, producing α-alkyl vinylphosphonates under mild conditions with high functional group tolerance and retention of olefin geometry rsc.orgrsc.org. Similarly, Suzuki reactions involving α-phosphonovinyl tosylates and arylboronic acids provide an efficient route to α-arylethenylphosphonates researchgate.net.
Functional Group Transformations on the Phosphonate Moiety: The phosphonate ester group can be modified through several key transformations:
Hydrolysis: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions wikipedia.orgnih.gov. Hydrolysis of vinylphosphonic acid diesters with water at elevated temperatures (130-230°C) can yield the free vinylphosphonic acid google.com. Ammonia fluoride (B91410) (NH4F)-catalyzed hydrolysis of diphenyl vinylphosphonates has also been reported nih.gov. The efficiency of hydrolysis can be influenced by steric factors, as seen in the incomplete conversion of poly(diisopropyl this compound) (PDIVP) due to the steric hindrance of the isopropyl group tum.de.
Transesterification: The phosphonate ester groups can undergo transesterification. For example, the synthesis of allyl this compound esters can be achieved via transesterification catalyzed by tetra n-butylammonium iodide (TBAI) beilstein-journals.org. Polymer-analogous transesterification has also been explored as a method for post-synthetic modification of polyvinylphosphonates, allowing for the introduction of new functional groups rsc.org.
Formation of Vinylphosphonic Dichloride: Vinylphosphonic dichloride can be synthesized from vinylphosphonic acid esters by reaction with phosphorus pentachloride at higher temperatures rsc.org.
Horner-Wadsworth-Emmons (HWE) Reaction: While discussed in the context of Michael additions, the HWE reaction is a transformation involving the phosphonate moiety. Dialkylphosphonates are deprotonated to form stabilized carbanions (phosphonate ylides), which then react with aldehydes or ketones to form carbon-carbon double bonds, typically yielding E-alkenes wikipedia.org. This reaction highlights the ability to generate and react carbanions adjacent to the phosphonate group.
Michaelis-Arbuzov Reaction: This is a classic method for synthesizing phosphonate esters from trivalent phosphorus esters (e.g., triethyl phosphite) and alkyl halides youtube.comwikipedia.orgwikipedia.orgresearchgate.net. While primarily a synthesis method for phosphonates, it is a key transformation in phosphorus chemistry that can be applied to create this compound precursors.
Chelation and Enzyme Inhibition: The phosphonate group can participate in chelation with metal ions, a property utilized in various applications researchgate.netwikipedia.org. Furthermore, this compound linkages in nucleic acids have been shown to inhibit the activity of certain enzymes, such as PcrA DNA helicase, by constraining the β-torsion angle and impeding rotational bond movement, which is crucial for efficient enzyme translocation nih.gov.
Coordination Chemistry of this compound Ligands with Metal Centers
This compound ligands exhibit rich synthetic and structural chemistry, particularly in the formation of metal-organic frameworks (MOFs) and other coordination polymers wikipedia.org. The phosphonate group (–PO₃H₂) is a strong coordinating moiety, capable of binding to metal centers through its oxygen atoms, while the vinyl group (–CH=CH₂) offers additional avenues for structural diversity and potential post-synthetic modification wikipedia.orgsynhet.comfishersci.ca.
Ligand Design Principles with this compound Backbones
The design of ligands incorporating this compound backbones primarily leverages the strong chelating or bridging capabilities of the phosphonate group. This moiety can act as a multidentate ligand, often coordinating through one or more of its oxygen atoms to a metal center wikipedia.org. For instance, in various metal this compound compounds, the phosphonate ligand can offer one oxygen, or act as a bidentate chelate utilizing two oxygen atoms for coordination wikipedia.org.
Complex Formation and Structural Characterization of this compound-Metal Complexes
This compound ligands form complexes with a wide range of metal centers, including transition metals (e.g., Co, Zn, Cu, Ni, Mn, Fe, Pb), lanthanides (e.g., Y, La, Nd, Sm, Gd, Dy, Lu, Ce), and actinides (e.g., U, Pu, Am) wikipedia.orgfishersci.ca.
Typical Synthesis Methods: Complexes are often synthesized using hydrothermal methods, reacting vinylphosphonic acid or its esters with appropriate metal salts (e.g., nitrates, sulfates, acetates) wikipedia.orgsynhet.com. The reaction conditions, including temperature, time, pH, and reactant molar ratio, significantly influence the self-assembly and final structure of the phosphonate metal-organic frameworks wikipedia.org. For example, studies have shown that using phosphonate esters can lead to larger crystals compared to those prepared from the corresponding phosphonic acid.
Coordination Modes and Structural Peculiarities: The phosphonate group typically coordinates to metal ions through its oxygen atoms, often adopting bridging or chelating modes that lead to extended 2D layered or 3D porous structures wikipedia.orgfishersci.ca. The coordination environment around the metal center can vary significantly depending on the metal and synthetic conditions.
Table 1: Selected this compound-Metal Complexes and Their Structural Features
| Metal Center | Coordination Geometry / Structure | Coordination Mode of this compound | Key Structural Features | Reference |
| Co(II) | Distorted octahedron | Through five phosphonate oxygens (three monodentate, one bidentate) wikipedia.org | Isostructural with ZnVP; vinyl groups in interlamellar space wikipedia.org | wikipedia.org |
| Zn(II) | Distorted octahedron | Through five phosphonate oxygens (three monodentate, one bidentate) wikipedia.org | Isostructural with CoVP; vinyl groups in interlamellar space wikipedia.org | wikipedia.org |
| Cu(II) | Five-coordinate | Phosphonate oxygens | Different coordination environment compared to ZnVP, affecting vinyl group orientation synhet.com | synhet.com |
| Cu(II)/Cu(I) | 2D layered structure with three distinct Cu atoms (octahedral Cu²⁺, square planar Cu²⁺, 3-coordinated Cu⁺) | Cu⁺ is 3-coordinated to two oxygen atoms and across the vinyl double bond fishersci.ca | Unusual structural motif where vinyl group actively participates in maintaining structure fishersci.ca | fishersci.ca |
| Pb(II) | Pentagonal pyramid (3D porous structure) | Phosphonate oxygens | Porous, three-dimensional structure fishersci.ca | fishersci.ca |
Detailed Research Findings:
Cobalt and Zinc Vinylphosphonates (CoVP, ZnVP): These compounds are often found to be isostructural, exhibiting a distorted octahedral coordination geometry around the metal center wikipedia.org. The metal is coordinated by four this compound ligands through five phosphonate oxygens, with three ligands offering one oxygen each and the fourth acting as a bidentate chelate. A water molecule typically occupies the sixth coordination site, and the vinyl groups are positioned in the interlamellar space wikipedia.org.
Copper this compound (CuVP): Copper this compound monohydrate, Cu(O₃PC₂H₃)·H₂O, can be prepared from vinylphosphonic acid and copper oxide synhet.com. Its crystal structure reveals five-coordinate Cu atoms synhet.com. A unique Cu-VP variant has been reported with a 2D layered structure comprising three crystallographically distinct copper atoms: an octahedrally coordinated Cu²⁺, a square planar Cu²⁺, and an unusual 3-coordinated Cu⁺ atom, where the Cu⁺ is bonded to two oxygen atoms and across the double bond of the vinyl group fishersci.ca. This demonstrates the vinyl group's active role in structural integrity fishersci.ca.
Lanthanide and Actinide Complexes: Lanthanide tris(borohydride) complexes, such as Ln(BH₄)₃(THF)₃ (Ln=Y, La, Nd, Sm, Gd, Dy, Lu), have been used as initiators for the polymerization of diethyl this compound. Other phosphonate ligands, including those derived from phenanthroline, have been investigated for complexation with trivalent actinides (Am(III)) and lanthanides (Ln(III)), showing selective extraction and complexation abilities. Lanthanide complexes with nonadentate imino-phosphonate ligands have also been synthesized, forming stable, nine-coordinate complexes with distorted tricapped trigonal prismatic geometries.
Structural Characterization: The characterization of this compound-metal complexes heavily relies on techniques such as single-crystal X-ray diffraction for precise structural determination synhet.comfishersci.ca. When single crystals are not obtainable, laboratory X-ray powder diffraction data is used fishersci.ca. Other complementary techniques include Fourier-Transform Infrared (FTIR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA) to understand composition, bonding, and thermal behavior wikipedia.orgfishersci.ca. For solution studies, NMR spectroscopy (¹H, ¹³C, ³¹P) is employed to characterize the compounds and study their solution-state properties and stability wikipedia.org.
Polymerization Science of Vinylphosphonate Monomers
Copolymerization Strategies with Vinylphosphonates
Statistical Copolymerization with Various Monomers
Vinylphosphonate monomers, particularly vinylphosphonic acid (VPA) and its esters, readily participate in statistical copolymerization with a variety of other monomers, primarily through free radical mechanisms. This allows for the incorporation of phosphonate (B1237965) groups into the polymer backbone, imparting specific functionalities.
Acrylates and Methacrylates: Free radical copolymerization of vinylphosphonic acid (VPA) with methyl acrylate (B77674) (MA) has been successfully investigated at temperatures ranging from 60 to 80 °C, yielding poly(VPA-co-MA) copolymers. nih.gov Conversion rates for poly(VPA-co-MA) varied between 15% and 79%, with higher conversions achieved when the VPA percentage in the feed was lower and the polymerization temperature was elevated. nih.gov A non-ideal copolymerization behavior, attributed to the participation of VPA-anhydride as an intermediate leading to cyclopolymerization, has been observed. nih.gov Similarly, VPA has been copolymerized with acrylic acid (AA) in aqueous media via free radical polymerization, producing a range of copolymers. nih.govresearchgate.net Monomer conversion generally decreased with increasing VPA content in these systems. nih.govresearchgate.net Reactivity ratios for AA (r1) and VPA (r2) were determined to be 4.09 and 0.042, respectively, indicating VPA's lower reactivity in this copolymerization. nih.gov VPA also forms copolymers with 2-deoxy-2-methacrylamido-D-glucose (MAG) and 4-acryloylmorpholine (B1203741) (4-AM), with VPA demonstrating lower activity compared to MAG (rVPA = 0.04; rMAG = 9.02).
Styrene (B11656) and Methyl Methacrylate (B99206): Phosphonate-functionalized polystyrene and poly(methyl methacrylate) nanoparticles have been synthesized through the free-radical copolymerization of vinylphosphonic acid (VPA) with styrene or methyl methacrylate (MMA) using a miniemulsion technique. Diethyl this compound (DEVP) has also been free-radically copolymerized with styrene and methyl methacrylate to produce flame-retardant copolymers. For the copolymerization of styrene (M1) and diethyl this compound (M2), reactivity ratios were determined as r1 = 3.25 and r2 = 0, suggesting that DEVP is reluctant to incorporate into the growing polymer chain at low DEVP concentrations.
Other Hydrophilic Monomers: Vinylphosphonic acid forms water-soluble copolymers with N-vinylpyrrolidone (NVP) and acrylamide (B121943). nih.gov Copolymers with acrylamide can contain 6–97 mol% of VPA units and possess molecular masses ranging from 5 × 10³ to 310 × 10³. nih.gov
Table 1: Reactivity Ratios in Statistical Copolymerization of this compound Monomers
| Monomer 1 (M1) | Monomer 2 (M2) (this compound) | r1 (M1) | r2 (M2) | Reference |
| Acrylic Acid | Vinylphosphonic Acid (VPA) | 4.09 | 0.042 | nih.gov |
| Styrene | Diethyl this compound (DEVP) | 3.25 | 0 | |
| 2-Deoxy-2-methacrylamido-D-glucose (MAG) | Vinylphosphonic Acid (VPA) | 9.02 | 0.04 |
Controlled Polymerization for Statistical Copolymers: Rare earth metal-mediated group-transfer polymerization (REM-GTP) has been successfully employed for the synthesis of statistical copolymers of dialkyl vinylphosphonates, such as diethyl this compound (DEVP) and diallyl this compound (DAlVP). This method provides excellent control over molecular weights and copolymer composition while maintaining narrow polydispersities. These copolymers can exhibit thermoresponsive properties, with tunable lower critical solution temperatures (LCSTs) between 5 and 92 °C, which can be precisely adjusted by varying the comonomer composition.
Block Copolymer Synthesis Involving this compound Blocks
The synthesis of block copolymers incorporating this compound segments allows for the creation of materials with distinct chemical and physical properties within a single macromolecule.
Anionic Polymerization: Poly(styrene)-b-PVPA block copolymers have been achieved through n-butyllithium (nBuLi)-initiated sequential anionic polymerization of styrene and diisopropyl this compound in tetrahydrofuran (B95107) (THF), followed by subsequent hydrolysis of the phosphonate ester groups. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) / Macromolecular Design via the Interchange of Xanthates (MADIX) Polymerization: The RAFT/MADIX approach has been successfully applied to synthesize poly(acrylamide)-b-PVPA copolymers. nih.gov This technique enables precise control over the length of both the poly(acrylamide) block and the poly(vinylphosphonic acid) (PVPA) fragment, producing copolymers with number-average molecular weights (Mn) ranging from 5.5 to 11.4 kDa. nih.gov
Graft Copolymerization Techniques Utilizing this compound Functionality
Graft copolymerization offers a route to modify existing polymer backbones or surfaces by attaching this compound-containing side chains, leveraging the unique functionality of the phosphonate group.
Graft copolymers of vinylphosphonic acid (VPA) have been successfully synthesized.
Surface modification techniques utilizing this compound functionality include UV-initiated copolymerization. For instance, the UV-initiated copolymerization of VPA and acrylamide onto an oxidized silicon surface, in the presence of 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) as an initiator, has been reported. nih.gov The successful binding of the copolymer to the surface was confirmed by photoelectron spectroscopy. nih.gov
Network Formation and Crosslinking Reactions of this compound Polymers
This compound polymers are highly amenable to network formation and crosslinking reactions, leading to the creation of three-dimensional polymeric structures. These networks are fundamental to the development of materials with enhanced mechanical integrity, stability, and specific functionalities, such as hydrogels and thermosetting architectures. The phosphonate groups can also participate in network formation, for example, through coordination with metal ions.
Synthesis of Hydrogels and Organogels from this compound Monomers
Hydrogels, characterized by their ability to absorb and retain significant amounts of water within their crosslinked networks, are a prominent application of this compound polymers. Organogels, while less frequently reported for vinylphosphonates, share similar network formation principles.
Free Radical Copolymerization: Polyelectrolyte hydrogels have been successfully synthesized by the free radical copolymerization of vinylphosphonic acid (VPA) with ethylene (B1197577) glycol diacrylate (EGDA) at 80 °C. nih.gov These VPA-based hydrogels exhibit a high mass swelling ratio in water. nih.gov
pH-Responsive Hydrogels and Dynamic Covalent Networks: Poly(this compound)-based hydrogels can exhibit pronounced pH-responsive behavior, allowing for network formation and dissolution through changes in pH. Partial deprotection of this compound copolymers can lead to the formation of vinylphosphonic acid units, resulting in hydrogels with significantly increased swelling ratios and enhanced pH-sensitivity. Furthermore, poly(vinylphosphonates) can be functionalized to create dynamic covalent networks (DCNs) through interactions with boronic acid derivatives, such as benzene-1,4-diboronic acid (DBA) or sodium tetraborate (B1243019) decahydrate (B1171855) (borax). These DCNs, formed via reversible boronic ester linkages, demonstrate tunable viscoelastic properties, self-healing capabilities, and shear-thinning behavior, making them suitable for advanced manufacturing processes like extrusion-based direct ink writing.
Thermosetting Polymer Architectures
While specific "thermosetting polymer architectures" are often discussed in broader terms of crosslinked networks, this compound polymers contribute significantly to this field through their ability to form robust, irreversible (or dynamically reversible) three-dimensional networks. The crosslinking reactions discussed in the context of hydrogel synthesis, such as free radical copolymerization with multi-functional crosslinkers like ethylene glycol diacrylate nih.gov and photoinitiated thiol-ene click chemistry, are fundamental to the creation of thermoset materials. The inherent ability to control crosslinking density and mechanical properties in this compound-based networks highlights their potential for designing advanced thermosetting architectures.
Post-Polymerization Modification of this compound-Containing Polymers
Post-polymerization modification offers a versatile strategy to introduce new functionalities or alter the properties of this compound-containing polymers after their initial synthesis, without the need for new monomer synthesis.
Thiol-Ene Click Chemistry: Polymers containing diallyl this compound (DAlVP) units provide reactive allyl side groups that are highly amenable to post-polymerization functionalization via thiol-ene click chemistry. This reaction is valued for its high reaction rates, excellent yields, and minimal side product formation under mild reaction conditions. For instance, functionalization of poly(diethyl this compound-stat-diallyl this compound) copolymers with sodium 3-mercaptopropane-1-sulfonate can lead to a remarkable increase in the water uptake of the resulting cross-linked hydrogels, yielding highly hydrophilic materials. Similarly, functionalization with 1-thioglycerol enables the creation of diol-containing polymers that can form dynamic covalent networks.
Hydrolysis: Poly(this compound esters) can undergo hydrolysis to yield poly(vinylphosphonic acid) (PVPA). This modification is crucial for converting less reactive ester groups into the highly acidic and functional phosphonic acid groups, which are known for their proton conductivity, adhesion promotion, and metal ion chelation capabilities.
Deprotection: Beyond complete hydrolysis, partial deprotection of this compound-containing copolymers can selectively generate vinylphosphonic acid units within the polymer structure. This controlled deprotection can significantly enhance the swelling ratios and pH-sensitivity of derived hydrogels, allowing for fine-tuning of their responsive properties.
Advanced Materials Science Applications of Vinylphosphonate Polymers
Flame Retardant Polymer Systems
Vinylphosphonate polymers are increasingly utilized as halogen-free alternatives in flame retardant formulations, addressing environmental and safety concerns associated with traditional halogenated flame retardants. nih.govfrontiersin.org
Phosphorus-containing flame retardants (PFRs), including those derived from this compound, exert their flame retardant effects through mechanisms primarily active in both the condensed and gas phases. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net
In the condensed phase , phosphonate (B1237965) groups promote char formation. When exposed to heat, these compounds facilitate the dehydration of the polymer structure, leading to cyclization, cross-linking, aromatization, and graphitization. researchgate.net This results in the creation of a stable, phosphorus-rich, incombustible char layer on the material's surface. nih.govkpi.ua This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the combustion process. frontiersin.orgunivook.com The formation of char is often accompanied by the release of water, which further cools the surface and dilutes combustible gases. nih.gov Additionally, phosphonates can contribute to intumescence, where the char layer expands to provide enhanced thermal insulation, or form inorganic glass barriers. nih.govresearchgate.netnih.govresearchgate.net
For instance, studies on ammonium (B1175870) vinyl phosphonate (AMVP) treated cotton textiles have demonstrated notable synergistic effects. The AMVP coating alters the thermal decomposition pathway of the cotton, inducing the formation of a stable char layer rather than flammable gases. researchgate.net This results in an excellent physical barrier that retards heat flux and flame spread. Cone calorimetry results for AMVP-treated cotton showed substantial reductions in peak heat release rate (PHRR) and total heat release (THR) compared to untreated cotton, with PHRR being 87.36% lower and THR 48.94% lower. researchgate.net The treated fabric also exhibited enhanced washing durability, maintaining flame retardancy even after numerous washing cycles. researchgate.net
While specific numerical data tables are often presented in detailed research findings, the general trend observed in synergistic systems is an increase in the limiting oxygen index (LOI) and a reduction in heat release, indicating improved flame retardancy. For example, diethyl vinyl phosphonate (DEVP) in copolymers with acrylamide (B121943) showed considerable nitrogen-phosphorus synergism, significantly increasing the LOI. kpi.uaepa.govscribd.com
The ability of this compound polymers to promote char formation is a key aspect of their application in fire protection. Poly(this compound)s have been explored as macromolecular flame retardants and coatings for various polymers, including polycarbonate (PC). researchgate.net
Poly(diisopropyl this compound) (PDIVP), for example, has demonstrated excellent performance as a flame-retardant coating (FRC) for polycarbonate. Upon flame treatment, PDIVP forms a stable, blistered crust of poly(vinylphosphonic acid) (PVPA). researchgate.net This char layer acts as a protective barrier, effectively shielding the underlying material from the heat of the flame. Similarly, diethyl vinyl phosphonate (DEVP) when copolymerized with monomers like styrene (B11656), methyl methacrylate (B99206), and acrylamide, leads to the production of significant quantities of incombustible char. kpi.uascribd.com The phosphorus content in these chars is notably higher than in the starting copolymers, providing clear evidence of a condensed-phase flame retardant effect where the phosphorus-rich layer protects the polymer from the advancing flame front. kpi.ua
The development of such char-forming materials is crucial for creating fire-safe polymers that can maintain structural integrity and reduce the spread of fire.
Functional Coatings and Adhesives
Beyond flame retardancy, this compound polymers are highly valued in the development of functional coatings and adhesives due to their exceptional adhesion properties and ability to provide corrosion protection.
The strong acidic functionality of the phosphonic acid groups in this compound polymers, such as poly(vinylphosphonic acid) (PVPA), provides excellent adhesion to various substrates, including metals, ceramics, and composites. polysciences.comwikipedia.org This strong adhesion is attributed to the high affinity of phosphonic acid groups for metallic ions. researchgate.net
The adhesion mechanism primarily involves chemical interactions, such as hydrogen bonding and coordination bonds, between the phosphonate groups and the substrate surface. For instance, irradiation grafting of bis(2-chloroethyl) vinyl phosphonate onto polypropylene (B1209903) has been shown to be highly effective in improving its adhesion to metals like aluminum, steel, and copper. astm.orgasme.org Even at low grafting levels, this process significantly enhances adhesion without substantially altering the bulk mechanical properties of the polymer. astm.orgasme.org Empirical findings suggest that acidic groups, which act as electron-accepting groups, are particularly conducive to strong interfacial adhesion to metals. astm.orgasme.org
Poly(vinylphosphonates) have also been successfully applied as surface coatings for nanoparticles, such as magnetite. Phosphates and phosphonates serve as preferred anchoring groups for coating magnetite nanomaterials, providing stability in aqueous suspensions and enabling further functionalization or adsorption of metal ions. mdpi.comresearchgate.net
This compound moieties play a significant role in developing effective corrosion protection coatings. The phosphonic acid groups are instrumental in enhancing metal protection and anti-corrosive properties in various industrial coatings and paints. polysciences.com
The mechanism of corrosion protection often involves the formation of a stable protective layer on the metal surface. For example, coatings containing phosphonic acid methacrylate have demonstrated superior anti-corrosive performance compared to their corresponding ester derivatives, primarily due to the improved adsorption of the phosphonic acid to the metal surface. encyclopedia.pub
Specific this compound molecules, such as cobalt this compound (CoVP), have been shown to anchor effectively on iron surfaces. x-mol.net This anchoring leads to the formation of a protective layer that provides high inhibitory efficiency against corrosion. A 2 mM concentration of CoVP, for instance, can achieve an inhibitory efficiency of 96.8% on mild steel, comparable to that of vinylphosphonic acid (VP) itself. x-mol.net The protective film's quality can be further improved by the release of phosphonic acid through hydrolysis, which subsequently binds to the metallic surface. x-mol.net These attributes make this compound-based materials valuable for safeguarding metallic substrates against degradation in corrosive environments.
Antifouling and Bio-inspired Coatings Development
Poly(vinylphosphonates) (PVPA) and their derivatives are emerging as promising materials for the development of antifouling and bio-inspired coatings. The presence of phosphonate groups in these polymers facilitates strong adhesion to various surfaces, making them suitable for surface modification researchgate.netfujifilm.commembrane-separation.com.
Research indicates that poly(this compound)-based polymers can function as a new class of antifouling coatings, enhancing the biocompatibility of nanoparticles, such as gold nanoparticles (AuNPs) nih.govmdpi.com. Poly(diethyl this compound) (PDEVP)-containing block copolymers (BCPs) have been explored for their potential in surface coatings, demonstrating the ability to confer different properties to materials depending on the monomer type and functionalization nih.govmdpi.com. The robust and stable coating of surfaces with BCPs is crucial for achieving desired material properties nih.gov.
In bio-inspired applications, poly(sodium this compound) (PVPA.nNa) nanocomposites, specifically those incorporating TiO2 nanoparticles, have been developed for the separation of water from oil fujifilm.comnih.gov. These materials exhibit under-oil superhydrophilicity, allowing for permanent self-cleaning and efficient collection of hydrocarbons like hexadecane (B31444) fujifilm.com. This nanocomposite can be applied as a coating on various substrates such as glass, glass wool, cotton, and stainless-steel meshes, demonstrating high efficiency in separating oil-water emulsions fujifilm.comnih.gov.
| Application Type | This compound Derivative | Key Property/Mechanism | Research Finding/Performance | Citation |
|---|---|---|---|---|
| Antifouling Coating | Poly(diethyl this compound) (PDEVP) block copolymers | Surface modification, enhanced biocompatibility | New class of antifouling coatings for nanoparticles. | nih.govmdpi.com |
| Bio-inspired Coating (Oil/Water Separation) | TiO2/Poly(sodium this compound) nanocomposite | Under-oil superhydrophilicity, self-cleaning | Efficient separation of water from oil; applied to various substrates. | fujifilm.comnih.gov |
Polymeric Membranes and Separation Technologies
This compound polymers are particularly well-suited for various membrane applications, especially in ion-exchange and water treatment, due to the inherent properties of the phosphonate group.
Design of Ion-Exchange Membranes with Phosphonate Functionality
Phosphonic acid groups (R-PO3H2) are effective functional groups for cation exchange membranes (CEMs), often serving as alternatives to sulfonic acid groups (R-SO3H) found in conventional membranes like Nafion™. These phosphonic acid functionalities enable the exchange of hydrogen protons (H+).
Poly(vinylphosphonic acid) (PVPA) and its copolymers are essential components for polymer electrolyte membranes (PEMs) used in fuel cell development researchgate.net. Copolymers of vinylphosphonic acid (VPA) with acrylonitrile (B1666552) have been successfully synthesized for ion-exchange membranes. These membranes demonstrate high ionic conductivity, which increases with the concentration of phosphonic acid units in the polymer chain and with temperature. For instance, a membrane with 15.5 mol% of phosphonic acid units showed an ionic conductivity of 5.15 S m⁻¹ at 35°C. However, a balance is necessary, as high concentrations of VPA units (e.g., >16 mol%) can lead to excessive swelling in water.
Hybrid organic/inorganic ionomers have been developed by copolymerizing vinylphosphonic acid with zirconium this compound. These materials form amorphous, transparent, water-stable, and flexible membranes with high proton conductivities, exceeding 0.1 S cm⁻¹ at 80°C and 80% relative humidity (RH). Their ion exchange capacities range from 6 to 10 mequiv/g, with equivalent weights below 200 g/mol . Proton conduction under dry conditions (approximately 0.05 S cm⁻¹ with λ < 1) suggests a pure Grotthuss mechanism of transport.
Furthermore, polysulfones grafted with poly(vinylphosphonic acid) side chains have yielded mechanically strong and flexible membranes with high local concentrations of immobilized proton-conducting phosphonic acid. These membranes exhibit high proton conductivities, such as 5 mS/cm under nominally dry conditions at 120°C and up to 93 mS/cm under 100% RH at the same temperature. Additions of 2-5 wt% of a perfluorosulfonic acid polymer can significantly reduce water uptake, thereby improving mechanical properties while maintaining or enhancing conductivity.
| Membrane Type | Monomer/Copolymer | Key Property | Performance Data | Citation |
|---|---|---|---|---|
| Cation Exchange Membrane | Vinylphosphonic Acid (VPA) | Proton exchange | Ionic conductivity of 5.15 S m⁻¹ at 35°C (15.5 mol% VPA in copolymer with acrylonitrile). | |
| Hybrid Ionomer | VPA-Zirconium this compound copolymer | High proton conductivity, water stability | >0.1 S cm⁻¹ at 80°C and 80% RH; Ion exchange capacity 6-10 mequiv/g. | |
| Graft Copolymer Membrane | Poly(vinylphosphonic acid)-grafted polysulfones | High proton conductivity, thermal stability | 5 mS/cm (dry, 120°C); 93 mS/cm (100% RH, 120°C); stable >300°C. |
Gas Separation and Water Treatment Membrane Applications
While this compound polymers are highly effective in ion-exchange applications, direct widespread applications specifically for gas separation membranes are not as extensively documented in the current literature. General polymeric membranes are used for gas separation based on selective permeation, where the permeation rate depends on gas solubility and diffusion rate in the membrane material mdpi.com. These membranes are applied in areas such as natural gas sweetening, biogas upgrading, and hydrogen recovery researchgate.netnih.govmdpi.com. However, specific research detailing the use of this compound as a primary component for selective gas separation membranes is limited.
In contrast, this compound compounds show significant promise in water treatment membrane applications. As mentioned in Section 5.2.3, poly(sodium this compound) nanocomposites with TiO2 have been successfully developed for the separation of water from oil fujifilm.comnih.gov. These under-oil superhydrophilic materials can be coated onto various substrates to create filters capable of separating water from oil mixtures, even after oil contamination, demonstrating self-cleaning capabilities in water fujifilm.com. This highlights the potential of this compound-based materials in addressing challenging water purification needs.
Phosphonate-Based Materials for Electronic and Optical Applications
The unique chemical structure of vinylphosphonates, particularly the presence of the phosphorus-oxygen bond, contributes to their interesting electronic and optical properties, making them suitable for advanced applications.
Dielectric Properties of this compound Polymers
The dielectric properties of polymers are crucial for their use in energy storage, electronics, and insulation. Poly(vinylphosphonates) have been investigated for their dielectric characteristics. For instance, studies on nickel(II) this compound metal-organic frameworks suggest that the LUMO-HOMO energetic difference, which decreases with increasing complexity of the network, can explain the dielectric properties of these materials.
Copolymers involving dimethyl this compound (DMVP) have also been characterized for their dielectric behavior. For example, copolymers of DMVP with bisphenol A ethoxylate dimethacrylate (BEMA) synthesized via radical photoinitiated polymerization exhibited ionic conductivity. While the conductivities were relatively low (e.g., 6.15 × 10⁻⁸ S cm⁻¹ for a 1:1 molar ratio DMVP:BEMA copolymer), they are considered promising for conducting materials. The water uptake in these copolymers decreased with increasing DMVP content, which correlated with their ionic conductivity.
In general, polymers with high dielectric constants and relatively low loss factors are desirable for energy storage applications. While polyimides with specific functional groups have shown improved dielectric constants and breakdown strengths, the phosphonate group's polarity and ability to form strong interactions can contribute to favorable dielectric performance in this compound-based polymers.
Optically Active Materials and Sensors
This compound-based compounds can be incorporated into optically active materials and play a role in sensor development. Optically active compounds are those that can rotate the plane of linearly polarized light, a property often linked to asymmetric molecular structures.
Hydrogels derived from poly(vinylphosphonates), specifically statistical copolymers of diethyl this compound (DEVP) and diallyl this compound (DAlVP) that are subsequently modified to introduce vinylphosphonic acid (VPA) units, have been developed as pH-responsive materials. Thin films of these hydrogels, when tested with a quartz crystal microbalance with dissipation monitoring (QCM-D), demonstrated reversible swelling and deswelling in response to changes in pH (between pH 1 and 13). This reversible behavior and stability on gold surfaces indicate their potential as gravimetric pH sensors.
Furthermore, this compound modifications are being explored in the context of biologically active molecules, which often exhibit optical activity. For example, 5'-(E)-vinylphosphonate, a stable phosphate (B84403) mimic, has been shown to improve the RNA interference (RNAi) activity of siRNA-GalNAc conjugates by promoting Ago2 loading and enhancing metabolic stability, demonstrating its relevance in the development of new therapeutic agents. This compound-based cyclic dinucleotides have also been designed as potent STING agonists, showing promise in cancer immunotherapy. The ability to synthesize and characterize such compounds, including their optically active forms, is crucial for their application in pharmaceuticals and biosensors.
Biomaterials and Biomedical Engineering Applications
Poly(vinylphosphonates) are a class of polymers with considerable potential in biomedical contexts, primarily due to their favorable water solubility and high cytocompatibility nih.gov. These attributes make them suitable for integration into diverse biomaterial systems. As polyelectrolytes, poly(vinylphosphonic acid) (PVPA) and its derivatives are utilized in the development of biocomposite materials and for surface modification, enhancing the interaction between synthetic materials and biological environments wikipedia.org. The ability to precisely tune the polymer microstructure through controlled polymerization techniques, such as rare earth metal-mediated group-transfer polymerization (REM-GTP), further enables the design of advanced materials with tailored properties for biomedical applications nih.gov.
Design of Polymeric Scaffolds for Tissue Engineering
Poly(vinylphosphonates) play a crucial role in the design of polymeric scaffolds for tissue engineering, especially in osteoregenerative applications. Poly(vinyl phosphonic acid-co-acrylic acid) (PVPA-co-AA) has emerged as a promising candidate for bone regeneration. Studies have shown that PVPA-co-AA polymers exert a direct osteogenic effect on bone cells, including mature osteoblast-like cells (SaOS-2) and human bone marrow-derived mesenchymal stem cells (hBM-MSCs). This osteogenic effect is dependent on the vinylphosphonic acid (VPA) to acrylic acid (AA) ratio and concentration within the copolymer.
Detailed research findings indicate that PVPA-co-AA polymers significantly increase osteoblast proliferation and matrix deposition. Furthermore, these copolymers have demonstrated the ability to reduce osteoclast viability, with results comparable to alendronate, a commercially available bisphosphonate used in osteoporosis treatment. The hypothesized mechanism involves the strong binding affinity of PVPA-co-AA to calcium in natural bone, which is believed to inhibit osteoclast activity. For instance, expression of collagen type I, osteocalcin, and alkaline phosphatase was found to be significantly higher (p ≤ 0.001) on polycaprolactone (B3415563) (PCL)/PVPA-AA scaffolds compared to PCL alone and tissue culture plastic. After 21 days, a significant increase (p ≤ 0.001) in mineralization was also observed on PCL/PVPA-AA substrates.
Beyond copolymers, chemically formed hydroxyapatite (B223615) (HAp)-calcium poly(vinyl phosphonate) composites have been developed and investigated for orthopedic applications and bone tissue regeneration. Poly(vinyl phosphonic acid) copolymers are considered valuable for bone tissue engineering scaffold design due to their demonstrated support for osteoblast-like cell adhesion and proliferation.
Hydrogels for Controlled Release Systems
The unique characteristics of this compound polymers also extend to the development of hydrogels for controlled release systems, focusing on their material properties. Thermoresponsive poly(diethylthis compound) (PDEVP)-capped gold nanoparticles represent a novel class of nanomaterials with potential for controlled drug delivery. These systems exhibit thermoresponsive behavior, undergoing colloidal contraction with temperature increases, suggesting their utility for drug release induced by light or heat.
Hydrogels incorporating hydroxyapatite (HA) and poly(vinylphosphonic acid) (PVPA) have been explored for bone/cartilage regeneration. The pH of these hydrogels influences their cytotoxicity, cell proliferation, and cell growth behaviors. Observations have shown that chondroblast cells proliferate effectively on HA-PVPA hydrogels, suggesting their suitability for such regenerative applications.
Furthermore, poly(vinylphosphonates) are being utilized to reinforce polysaccharide inks for advanced fabrication techniques like direct ink writing (DIW). This approach allows for the creation of complex, high-shape-fidelity architectures with tunable material properties. The covalent cross-linking of statistical copolymers, such as those consisting of diallyl this compound (DAlVP) and diethyl this compound (DEVP), via thiol-ene click chemistry, enables the production of polymer-reinforced inks suitable for biomedical contexts like tissue engineering and drug delivery. These materials demonstrate high cytocompatibility, supporting cell viability in vitro.
Dental and Orthopedic Material Development Based on Phosphonate Adhesion
The inherent adhesive properties of phosphonate groups make this compound polymers highly valuable in the development of dental and orthopedic materials. This compound, as a monomer, can be incorporated into dental adhesive materials to form robust adhesive bonds.
Phosphonate groups are known to significantly enhance the adhesion of acrylic restorative materials to etched dental enamel. This improved adhesion is attributed to the chemical bonding between the phosphonate groups in the polymer and the calcium ions present on the enamel surface. For example, precoating etched dental enamel with a thin layer of vinylbenzyl phosphonic acid (VBPA) can increase the adhesion of acrylic composite restorative materials by a factor of two or more.
In orthopedic applications, phosphonate-treated titanium surfaces on dental implants have shown to promote cell and bone adhesion, leading to improved osseointegration. These surface treatments involve a layer of phosphorus-rich molecules, which are permanently bound to the implant surface, mimicking the natural biological environment of bone, particularly hydroxyapatite. This biomimetic approach results in enhanced biocompatibility and can lead to faster bone formation and ingrowth immediately after implantation, as well as over the long term. Studies in sheep models have demonstrated that multi-phosphonate treated machined surfaces on dental implants exhibit significantly higher removal torque compared to untreated control implants (e.g., +37% and 23% for dry and wet conditions, respectively, at 52 weeks), indicating increased bone adhesion. Phosphonic acid molecules covalently attached to titanium metal surfaces can act as a scaffold for new bone formation, ultimately facilitating the bonding of the implant to the host tissue. Poly(vinylphosphonic acid) is also a component used in dental cement.
Catalysis and Ligand Development from Vinylphosphonate Derivatives
Vinylphosphonate as Ligands in Transition Metal Catalysis
Vinylphosphonates and their derivatives are employed as ligands in transition metal catalysis, influencing the reactivity and selectivity of various transformations. The phosphonate (B1237965) group's ability to coordinate with transition metals is key to their function as ligands. lew.ro
For instance, palladium-catalyzed Heck arylation reactions of diethyl this compound with aryl or heteroaryl halides have been reported for the synthesis of diethyl 2-(aryl)vinylphosphonates. Various homogeneous palladium catalytic systems, including Herrmann palladacycle, Nolan (NHC)-palladium catalyst, and Pd(OAc)2/PPh3, have been successfully utilized, achieving high conversions and selectivities under optimized conditions. researchgate.netresearchgate.net
Copper nanoparticles (CuNPs) supported on ZnO have also been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite. In this system, the H-phosphonate species interacts with the copper catalyst, and a ligand exchange process leads to the vinyl phosphonate product. sciforum.net
Asymmetric Catalysis Using Chiral this compound Ligands
The development of chiral ligands derived from vinylphosphonates has opened avenues for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral phosphonates are highly sought after due to their applications in medicine, agriculture, and materials science. researchgate.netunl.pt
Asymmetric hydrogenation of di- and trisubstituted vinyl phosphonates has been successfully achieved using chiral iridium (Ir) catalysts. For example, Pfaltz and co-workers reported the asymmetric hydrogenation of 1-aryl vinylphosphonates using Ir catalysts, yielding products with enantioselectivities up to 95%. diva-portal.org
In organocatalysis, the intramolecular Stetter reaction of vinylphosphonates has been developed, utilizing nucleophilic N-heterocyclic carbene (NHC) catalysts. This reaction allows for the addition of an acyl anion equivalent into a this compound Michael acceptor, producing products with high yields (up to 99%) and enantiomeric excesses (up to 96%). nih.gov
Homogeneous and Heterogeneous Catalytic Systems
Vinylphosphonates are involved in both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: In homogeneous systems, catalysts are dissolved in the same phase as the reactants. Examples include the aforementioned palladium-catalyzed Heck reactions of diethyl this compound, where catalysts like Herrmann palladacycle and Nolan (NHC)-palladium catalyst operate in a homogeneous liquid phase. researchgate.netresearchgate.net The homogeneous enantioselective hydrogenation of 1-arylethenylphosphonic acids using chiral ruthenium catalysts has also provided optically active products. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysis involves catalysts in a different phase from the reactants, often solid catalysts facilitating reactions in liquid or gas phases. Vinylphosphonates can be synthesized using reusable heterogeneous catalysts. For instance, pyridine-grafted graphene oxide (Py-GO) has been employed as an acid-base bifunctional heterogeneous catalyst for the one-pot synthesis of terminal vinylphosphonates. This catalyst demonstrated reusability with unaltered catalytic activity over multiple cycles. researchgate.net
Metal organic frameworks (MOFs) incorporating this compound have also been explored for heterogeneous catalysis. For example, lamellar Co2+ this compound MOFs exhibit properties suitable for heterogeneous catalysis, gas storage, and separation. lew.ro Furthermore, novel layered crystalline organic polymer-inorganic hybrid materials, such as zinc poly(styrene-phenylthis compound)-phosphate (ZnPS-PVPA), have been synthesized and used as supports for grafting chiral salen Mn(III) to create new heterogeneous catalysts for asymmetric epoxidation of olefins. These catalysts showed higher chiral induction and recyclability compared to their homogeneous counterparts. psu.edu
Organocatalysis Mediated by Phosphonate Structures
Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant advancements in the synthesis of chiral phosphonates. Phosphonate structures, including vinylphosphonates, serve as key components or substrates in these reactions. researchgate.netunl.pt
The phospha-Michael reaction, involving activated vinyl phosphonates containing electron-withdrawing groups, has attracted considerable interest in asymmetric organocatalysis. Chiral diarylprolinol catalysts have been used in phospha-Michael reactions, yielding optically active products with high enantioselectivity. mdpi.com
Other organocatalytic methods for synthesizing chiral phosphonic acid derivatives include phospha-aldol reactions and phospha-Mannich reactions. For instance, quinine (B1679958) and other alkaloids have been used as organocatalysts for the addition of H-phosphonates to activated ketones, and bifunctional squaramide catalysts have been employed for the enantioselective addition of diphenyl phosphite (B83602) to isatin-ketimines. mdpi.comcsic.es
A notable example is the Michael addition reaction of cyclic ketones and piperidones to vinyl phosphonate, catalyzed by chiral diamines, which produced geminal γ-oxobisphosphonates in high yields (up to 92%) and very high enantiomeric excesses (up to >99%). researchgate.net
Catalyst Supports and Immobilization Strategies Using this compound Polymers
This compound polymers are increasingly utilized as catalyst supports and in immobilization strategies, offering advantages such as catalyst recovery and enhanced stability. acs.orgresearchgate.net
Amphiphilic diblock copolymers (BCPs) containing diethyl this compound (DEVP) units have been synthesized and used to form micellar architectures in water. These micelles can act as supramolecular organometallic catalysts for transfer hydrogenation reactions of hydrophobic substrates. For example, a ruthenium(II) monocarbonyl complex was tethered to poly(2-vinylpyridine)-b-poly(diethyl this compound) (P2VP-b-PDEVP) BCPs, forming spherical micelles that facilitate the reduction of biomass-derived aldehydes in aqueous media. acs.orgresearchgate.net
Poly(vinylphosphonates) (PVPs) can also be immobilized on various surfaces, such as multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles, through "graft-to" strategies. This involves synthesizing poly(diethyl this compound) (PDEVP) with specific end-groups (e.g., azide) that can then be covalently tethered to coated nanoparticles using click chemistry. These composites are investigated for various applications, including battery technologies and catalyst support. tum.deresearchgate.net
The polymerization of vinylphosphonic acid derivatives, followed by hydrolysis, can yield poly(vinylphosphonic acid) (PVPA), which can then be cross-linked to provide materials with acceptable mechanical characteristics. Rare-earth metal-mediated group-transfer polymerization (REM-GTP) has been employed to synthesize poly(dialkyl vinylphosphonates) with controlled molecular weights, which can then be functionalized and immobilized on conductive supports like carbon nanotubes. tum.demdpi.com
Theoretical and Computational Chemistry of Vinylphosphonate Systems
Quantum Chemical Studies of Vinylphosphonate Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively employed to investigate the electronic structure and molecular properties of this compound systems. These studies provide fundamental information about bond characteristics, energy levels, and reactivity.
DFT calculations are a primary tool for understanding the electronic structure and molecular properties of this compound and its derivatives. Researchers utilize DFT to explore the mechanisms of various reactions involving vinylphosphonates, such as polymerization processes and hydrophosphorylation reactions mdpi.comrsc.orgsciforum.netacs.orgrsc.orgsciforum.netresearchgate.netscilit.com. For instance, DFT studies have been crucial in deciphering the yttrium-catalyzed polymerization of vinyl phosphonate (B1237965), revealing insights into the living nature of the polymerization arising from thermodynamically and kinetically favorable monomer addition steps acs.orgfigshare.com.
DFT is also applied to characterize the electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the energy gap (E-gap) of phosphonate-substituted compounds. For example, studies on phosphonate-substituted BODIPY dyes have shown that alpha and alpha,alpha'-vinyl phosphonate substituted BODIPYs exhibit lower HOMO/LUMO electronic energies and smaller energy gaps compared to meso-substituted counterparts cankaya.edu.tr. This indicates potential semiconductor properties, as a smaller HOMO-LUMO gap facilitates electron transitions tandfonline.comresearchgate.netlew.ro.
Commonly used functionals include B3LYP and HSEH1PBE, often combined with basis sets like 6-31+G* or 6-31+G** sciforum.netrsc.orgcankaya.edu.tr. These calculations help in understanding coordination phenomena, such as the strong coordination observed between copper and zinc metals and the P=O oxygen atom in catalytic systems for this compound synthesis sciforum.netsciforum.netresearchgate.net. Semi-empirical methods, like PM3, have also been used to predict the geometry of metal vinylphosphonates (e.g., copper and cobalt this compound) and compare them with experimental X-ray structures, showing good accuracy in predicting bond lengths and angles tandfonline.comresearchgate.netlew.rolew.roresearchgate.nettandfonline.com.
Conformational analysis is a critical aspect of quantum chemical studies, often serving as a preliminary step for more detailed DFT investigations. Semi-empirical methods such as PM6 and AM1 have been used for initial conformational analyses of this compound compounds sciforum.netthieme-connect.com. These studies help identify stable conformers that serve as starting points for higher-level DFT calculations.
Computational methods can predict various spectroscopic data, which are then compared with experimental observations to validate theoretical models. For example, fundamental vibrations calculated by semi-empirical methods for copper and nickel vinylphosphonates have been found to be positive, confirming the stability of the calculated geometries lew.rolew.ro. Similarly, calculated C=C bond lengths in copper this compound are comparable to experimental X-ray data lew.ro.
Conformational studies are also vital for understanding the stereochemistry and reactivity of vinylphosphonates. For instance, in the context of siRNA modifications, molecular modeling studies have shown that the conformation of this compound-modified nucleotides at the 5' terminus of the antisense strand plays a critical role in RNA interference activity, especially regarding interactions with the Ago2 MID domain rsc.org. The rigidity introduced by the this compound group can be compensated by conformational changes in surrounding amino acids, highlighting the plasticity of binding sites uochb.cz.
Molecular Dynamics (MD) Simulations of this compound Polymers
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and macroscopic properties of this compound polymers, offering insights into their bulk characteristics and interactions at interfaces.
MD simulations are extensively used to study the bulk properties and chain dynamics of poly(this compound) and related polymers. A significant application is in the investigation of proton conductivity in poly(vinylphosphonic acid) (PVPA) and its composites, particularly for fuel cell membrane applications mdpi.comnih.govresearchgate.net. Simulations employing force fields like Dreiding have been used to model systems comprising poly(vinyl phosphonate anion), pyrazole (B372694), and protons to understand proton transport mechanisms mdpi.comresearchgate.net.
These simulations provide dynamic properties such as mean square displacement (MSD) of protons, from which self-diffusion coefficients and proton conductivity can be derived. For example, a proton conductivity of 1.06 × 10⁻³ Scm⁻¹ at 423 K was obtained for a pyrazole-doped poly(vinylphosphonic acid) system, which is reasonably close to experimental values mdpi.comnih.govresearchgate.net. The analysis of proton trajectories further reveals the proton transfer mechanism, involving hopping between oxygen atoms of PVPA and between pyrazole molecules, facilitated by a hydrogen bond network mdpi.comresearchgate.net.
MD simulations also contribute to understanding the structural and thermophysical properties of polymers. High-throughput MD simulations, combined with force fields like OPLS3e, have been used to calculate glass transition temperatures (Tg) of various polymers, demonstrating good agreement with experimental observations chemrxiv.org. Furthermore, MD simulations can elucidate how factors like polymer lipophilicity influence the structure of nanoparticles formed by poly(beta-amino ester) with siRNA, providing molecular-level explanations for experimentally observed properties nih.gov.
MD simulations are crucial for understanding interfacial interactions and adhesion properties involving this compound polymers. For instance, studies have utilized MD to analyze the electrostatic interaction between poly(vinylphosphonic acid) (PVPA) and monovalent metal cations in lubricants, which is a main influencing factor for adhesion and friction properties of PVPA coatings on surfaces like titanium alloys researchgate.net.
Analysis of radial distribution functions (RDFs) and coordination numbers (CNs) from MD simulations helps in identifying the location and type of hydrogen bonds and other interactions between polymer components and ions or small molecules at interfaces mdpi.comnih.govresearchgate.netnih.govmdpi.com. This is particularly relevant in gel polymer electrolytes (GPEs) where diethyl this compound (DEVP) monomers are integrated into the polymer matrix. MD simulations, often combined with DFT, assess lithium ion (Li⁺) interactions within these GPEs, revealing how the polymer components affect Li⁺ transport and contribute to properties like ionic conductivity and stability mdpi.com. These studies often show that Li⁺ ions interact strongly with oxygen atoms from the polymer and solvent molecules, forming solvation shells that influence ion mobility mdpi.com.
Reaction Pathway Modeling and Mechanistic Prediction for this compound Transformations
Computational modeling plays a significant role in predicting reaction pathways and elucidating the mechanisms of this compound transformations. DFT is a cornerstone for these investigations, providing energy profiles and identifying key intermediates and transition states.
DFT calculations have provided detailed mechanistic insights into the yttrium-catalyzed polymerization of dialkyl vinyl phosphonate, revealing the energy profiles for monomer insertion and the factors governing the living nature of the polymerization mdpi.comacs.orgfigshare.com. These studies show that the coordination between specific groups (e.g., ortho-methoxy group) and the metal center can reduce coordination and insertion energy barriers, promoting polymerization mdpi.com.
Another important application is in understanding the hydrophosphorylation of aliphatic alkynes for the synthesis of vinyl phosphonates. DFT studies have proposed reaction mechanisms for these processes, highlighting the crucial role of both the solvent (e.g., acetonitrile) and the catalyst support (e.g., CuNPs/ZnO) rsc.orgsciforum.netrsc.orgsciforum.netresearchgate.netscilit.com. These calculations have supported an anti-Markovnikov hydrophosphorylation process that favors the formation of the E isomer of vinyl phosphonate and have identified stable cyclic intermediates involving strong coordination between copper, zinc, and the P=O oxygen atom rsc.orgsciforum.netrsc.orgsciforum.netresearchgate.net.
Computational quantum chemistry is also applied to predict the reactivity of vinylphosphonates in various organic reactions. For example, in Diels-Alder reactions, quantum chemical calculations (DFT, B3LYP+G) have been used to compare the reactivity of β-nitroethenylphosphonates with other dienophiles by analyzing boundary molecular orbitals (HOMO-diene-LUMO-dienophile interactions) rjpbcs.com.
Furthermore, DFT calculations support the understanding of the mechanism of action of novel this compound-based cyclic dinucleotides as potent STING agonists. These studies combine experimental data with DFT to explain how these compounds interact with the STING protein, including conformational changes and the role of water-mediated hydrogen bonds in the ligand binding site uochb.cz.
Computational Design of Novel this compound Analogs and Polymers
Computational methods play a pivotal role in the rational design of novel this compound analogs and polymers, enabling the prediction of properties and the optimization of synthetic pathways for targeted applications.
Polymerization Mechanisms and Design
DFT calculations have been instrumental in exploring the mechanistic features of yttrium(III)-catalyzed polymerization of dialkyl vinyl phosphonates acs.orgfigshare.com. These studies reveal that the living nature of this polymerization arises from thermodynamically and kinetically favorable monomer addition steps (propagation) acs.orgfigshare.com. For precise polymer synthesis, fast initiation and rate-limiting propagation steps are crucial acs.orgfigshare.com. Different initiation mechanisms, such as deprotonation or addition, have been investigated, with deprotonation pathways being slower but observed experimentally, possibly due to high-temperature barrier tunneling acs.orgfigshare.com. The design of appealing initiator ligands, particularly those featuring π-conjugated systems capable of mimicking the propagation transition state, is a key aspect of computational efforts in this area acs.orgfigshare.com.
Molecular dynamics (MD) simulations have also been applied to investigate the proton conductivity of anhydrous pyrazole-doped poly(vinylphosphonic acid) composite systems, which are relevant for proton transport membranes mdpi.com. These simulations provide insights into the transport process of protons within the polymer network, demonstrating high proton mobility and the role of the polymer as a proton donor and N-heterocycles as proton acceptors mdpi.com.
Design of Analogs for Specific Applications
Biomedical Applications Computational modeling has been crucial in designing this compound analogs for various biomedical applications, particularly in nucleic acid therapeutics and enzyme inhibition.
siRNA Modifications: Molecular modeling studies have been used to design metabolically stable 5'-phosphate analogs, such as (E)-5'-vinylphosphonate ((E)-5'-VP), for single-stranded siRNA (ss-siRNA) activity researchgate.netresearchgate.net. These modifications aim to enhance the in vivo potency and stability of siRNA by optimizing the electronic and spatial orientation of the phosphonate group for Argonaute 2 (Ago2) binding and RISC (RNA-induced silencing complex) loading researchgate.netresearchgate.net. For instance, the steric constraints introduced by certain modifications, like 2'-F-NMC with 5'-(E)-vinylphosphonate, can impair hydrogen-bonding interactions with the MID domain of Ago2, which molecular modeling helps to explain researchgate.netresearchgate.net.
Enzyme Inhibitors: Molecular simulation methods have been applied to examine the structural origins of the inhibitory effects of this compound-linked thymidine (B127349) dimers on the unidirectional translocation of PcrA helicase along DNA nih.gov. These studies demonstrate that a single this compound modification on the DNA backbone can inhibit helicase activity by affecting the energetics of DNA translocation through the protein at different sub-sites nih.gov. Molecular modeling has also been utilized in structure-activity relationship studies of sphingosine (B13886) kinase inhibitors, where this compound-containing compounds like (S)-FTY720-vinylphosphonate have been investigated for their interactions with the enzyme's catalytic and allosteric sites acs.org.
Material Science Computational design extends to developing novel this compound-based materials with tailored properties.
Thermoresponsive Polymers: Poly(this compound)s with widely tunable Lower Critical Solution Temperature (LCST) have been designed and synthesized, with computational studies contributing to understanding their copolymerization parameters and the linear correlation between LCST and comonomer composition acs.org. These thermoresponsive polymers, exhibiting sharp and reversible phase transitions, are promising for biomedical applications acs.org.
Organic Radical Batteries: The computational design of radical-containing polyvinylphosphonates is explored for novel organic radical battery applications tum.de. This involves understanding the electrochemical properties and the impact of polymer structure on performance, with computational methods aiding in the design of efficient redox mediators tum.de.
Molecularly Imprinted Polymers (MIPs): Computational approaches are employed in the design of high-affinity molecularly imprinted polymer synthetic receptors biolscigroup.us. These methods facilitate the rapid screening of numerous functional monomers and the effective determination of appropriate monomer ratios, accounting for spatial discrimination and dynamic parameters to optimize the interaction between the target and the polymer binding site biolscigroup.us.
Data Tables
Table 1: PubChem CIDs of this compound Compounds
| Compound Name | PubChem CID |
| Vinylphosphonic acid | 168725 |
| Vinyl phosphate (B84403) | 135020 |
| Diethyl this compound | 69629 |
| Dimethyl this compound | 161817 |
| Dilithium this compound | 87655733 |
Table 2: Computational Study Parameters and Findings for Vinylphosphonic Acid Conformers worldscientific.com
| Parameter/Conformer | Near-cis (nc) | Trans-gauche (tg) | Full cis (cis) |
| Methodology | DFT/6-311G, MP2/6-311G | DFT/6-311G, MP2/6-311G | DFT/6-311G, MP2/6-311G |
| Relative Stability (based on Gibbs free energy at ambient temperature) | Predominant conformer | Less stable than nc | Local maximum (imaginary frequency) |
| Conjugation Effects | Absent or negligible | Absent or negligible | Absent or negligible |
| Dominant Stabilizing Factors | Electrostatic, steric | Electrostatic, steric | Electrostatic, steric |
Advanced Analytical Methodologies for Characterization of Vinylphosphonate Compounds and Their Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying functional groups within vinylphosphonate compounds and their polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of this compound monomers and their resulting polymers, offering insights into chemical shifts, coupling constants, and polymer microstructure researchgate.netresearchgate.netrsc.org.
¹H NMR Spectroscopy: Proton NMR is routinely employed to identify and quantify the vinyl protons (CH₂=CH-) and protons on the carbon backbone of poly(vinylphosphonates). For vinylphosphonic acid (VPA) and its derivatives, the vinyl protons typically exhibit characteristic signals, which disappear upon polymerization, confirming monomer conversion nih.gov. In poly(vinylphosphonic acid) (PVPA), ¹H NMR can reveal the presence of head-to-head and tail-to-tail linkages, indicating deviations from perfect head-to-tail polymerization. Studies have shown that PVPA can exhibit an almost atactic configuration, with approximately 23.5% of links being head-to-head or tail-to-tail researchgate.net.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton and the chemical environment of carbon atoms. For vinylphosphonates, distinct signals are observed for the vinyl carbons and any alkyl groups attached to the phosphorus or oxygen atoms rsc.org. In PVPA, ¹³C NMR spectroscopy can further confirm the presence of head-to-head and tail-to-tail links, complementing ¹H NMR data researchgate.net.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable as it directly probes the phosphorus atom, which is central to phosphonate (B1237965) chemistry. The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment, providing information about the oxidation state of phosphorus and the nature of the substituents attached to it researchgate.net. This technique is essential for confirming the phosphonate structure and monitoring reactions involving the phosphorus center, such as polymerization or hydrolysis nih.gov. For instance, poly(vinylphosphonic acid) (PVPA) exhibits a ³¹P NMR chemical shift around 32.1 ppm in D₂O researchgate.net.
Table 1: Representative NMR Chemical Shifts for this compound Compounds
| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Key Structural Information | Source |
| ¹H | This compound | 5-7 (vinyl protons) | Presence of C=C double bond | rsc.org |
| ¹H | Poly(this compound) | 1.1-2.2 (backbone CH, CH₂) | Polymerization, regioselectivity (head-to-head/tail-to-tail) | researchgate.netresearchgate.net |
| ¹³C | This compound | 16-168 (various carbons) | Carbon skeleton, alkyl groups | rsc.org |
| ¹³C | Poly(this compound) | Evidence for head-to-head/tail-to-tail links | Polymer microstructure | researchgate.net |
| ³¹P | This compound | ~14-21 | Phosphonate group environment | rsc.org |
| ³¹P | Poly(vinylphosphonic acid) | ~32.1 | Phosphonic acid group in polymer | researchgate.net |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify characteristic functional groups in this compound monomers and their polymers rsc.orgresearchgate.netchemicalbook.comd-nb.info.
IR Spectroscopy: IR spectra of vinylphosphonates typically show strong absorption bands corresponding to the P=O stretching vibration (around 1200-1250 cm⁻¹), P-O-C stretching (around 1000-1050 cm⁻¹), and C=C stretching of the vinyl group (around 1600-1650 cm⁻¹) rsc.orgchemicalbook.com. The disappearance or significant reduction of the C=C stretching band after polymerization confirms the formation of the polymer researchgate.netmdpi.com. For phosphonic acids, broad bands associated with O-H stretching from the P-OH groups are also observed.
Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for symmetric vibrations and carbon-carbon double bonds, which are often strong in Raman spectra. The vinyl C=C stretching vibration is typically prominent in Raman spectra of vinylphosphonates d-nb.infonih.gov. Both IR and Raman are valuable for assessing the purity of monomers and confirming the successful synthesis of polymers.
Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation
Mass Spectrometry (MS) is a highly sensitive analytical technique employed for determining the molecular weight and elucidating the structure of this compound compounds, including monomers, oligomers, and polymers acs.orgdntb.gov.uacas.czcurrenta.de.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): These "soft" ionization techniques are particularly suitable for analyzing non-volatile and thermally labile compounds like vinylphosphonates and their polymers. ESI-MS has been used to characterize oligo(vinyl phosphonate)s, providing insights into their polymerization mechanisms and end-group structures acs.org. It can detect the exact masses of individual oligomer chains with limited fragmentation, allowing for the determination of molecular weight distributions and the identification of initiator-derived fragments or other end-groups acs.orgcurrenta.de. Two-stage mass spectrometry (MS/MS) experiments can be conducted on precursor ions to gain additional structural information from fragmentation patterns acs.orgcurrenta.de.
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile this compound derivatives, GC-MS can be used to separate and identify components in a mixture, providing molecular weight and fragmentation data for structural confirmation d-nb.infonih.gov.
Table 2: Applications of Mass Spectrometry in this compound Analysis
| MS Technique | Application | Key Information Obtained | Source |
| ESI-MS | Oligo(vinyl phosphonate) characterization | Exact masses of oligomer chains, end-group identification | acs.org |
| ESI-MS | Elucidation of polymerization mechanisms | Confirmation of transfer reactions, initiator fragments | acs.org |
| MS/MS | Structural elucidation of fragments | Detailed structural information from fragmentation | acs.orgcurrenta.de |
| GC-MS | Characterization of volatile this compound derivatives | Molecular weight, fragmentation patterns, purity | d-nb.infonih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of atoms within the top 1-10 nanometers of a material's surface thermofisher.comfilab.frphi.com.
For this compound compounds and their polymers, particularly when used as coatings, films, or in modified materials, XPS provides crucial surface-specific information.
Elemental Composition: XPS can quantify the atomic percentages of elements present on the surface, such as carbon (C), oxygen (O), and phosphorus (P), which are key components of vinylphosphonates researchgate.net.
Chemical State Analysis: By analyzing the binding energies of core-level electrons, XPS can differentiate between various chemical environments of an element. For instance, it can distinguish between phosphorus in phosphonate groups (P=O, P-O-C) and other phosphorus-containing species, or different carbon environments (C-C, C-O, C=C) filab.frphi.com. This is particularly useful for studying surface modifications, oxidation states, or the interaction of phosphonate groups with metal surfaces nih.govd-nb.inforesearchgate.netfigshare.com. For example, XPS analysis of poly(styrene-co-vinylphosphonic acid) hybrid fibers has shown characteristic signals for phosphorus (P 2p at 133.5 eV) researchgate.net. XPS can confirm the successful grafting or immobilization of this compound polymers onto substrates, such as carbon nanotubes d-nb.info.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating components in a mixture and determining molecular weight distributions, especially for polymers.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of polymers, including poly(vinylphosphonates) nih.govresearchgate.nettitk.deshimadzu.cz.
Principle: GPC separates macromolecules based on their hydrodynamic volume in solution. Larger molecules elute faster as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer retention time titk.deshimadzu.cz.
Molecular Weight Averages: GPC provides several molecular weight averages:
Number-average molecular weight (Mn): Sensitive to the number of molecules, thus more affected by low molecular weight species. It influences properties like brittleness, flow, and compression tainstruments.com.
Weight-average molecular weight (Mw): More sensitive to the mass of molecules, thus more affected by high molecular weight species. It relates to strength properties and impact resistance tainstruments.com.
Polydispersity Index (PDI = Mw/Mn): A measure of the breadth of the molecular weight distribution. A PDI close to 1 indicates a narrow distribution, while higher values indicate a broader distribution nih.govtainstruments.com.
Applications: GPC is crucial for assessing the quality and performance of poly(vinylphosphonates) as their molecular weight and MWD significantly influence their physical characteristics, such as viscosity, mechanical strength, and solubility tainstruments.comlcms.cz. For instance, poly(vinylphosphonic acid) homopolymers and copolymers have been characterized by GPC to determine their average molar masses and polydispersity indices researchgate.net. Narrow polydispersities (Đ < 1.12) have been reported for certain poly(vinylphosphonates) synthesized via controlled polymerization methods nih.govfigshare.com.
Table 3: Typical GPC Parameters for Poly(this compound) Characterization
| Parameter | Description | Significance for Poly(vinylphosphonates) | Source |
| Number-average Molecular Weight (Mn) | Average molecular weight based on the number of molecules. | Affects brittleness, flow, and compression properties. | tainstruments.com |
| Weight-average Molecular Weight (Mw) | Average molecular weight based on the weight contribution of each molecule. | Relates to strength properties and impact resistance. | tainstruments.com |
| Polydispersity Index (PDI) | Mw/Mn; indicates the breadth of molecular weight distribution. | Quality control, performance consistency (e.g., adhesion). | nih.govtainstruments.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique employed for the separation, identification, and quantification of this compound compounds and their polymeric derivatives. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
For this compound polymers, Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used to confirm the attachment of specific end-groups, such as azide (B81097) functionalities in poly(diethyl this compound) (PDEVP) oligomers. ESI-MS can detect different series of oligomers, including those with intact functional groups and those that may have undergone decomposition during the analysis d-nb.info. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass analysis has also been utilized to characterize the random structure of copolymers containing diethyl this compound (DEVP) units, providing insights into the distribution of monomer units within the polymer chains tandfonline.comtandfonline.com.
Thermal Analysis Techniques
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermal stability, degradation behavior, and phase transitions of this compound compounds and their polymers.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and degradation pathways. For poly(diethyl this compound) (PDEVP), TGA studies show that the polymer typically begins to decompose by losing its ethyl side chains around 260 °C, indicated by a significant weight loss d-nb.info. A second decomposition onset can be observed at approximately 450 °C, attributed to the thermal fragmentation of the polymer backbone, followed by further degradation steps at higher temperatures d-nb.info.
In copolymers, the thermal stability can be influenced by the presence of this compound units. For instance, poly(styrene-co-vinyl phosphonate) organogels exhibit improved thermal stability with increased vinylphosphonic acid (VPA) content, which is attributed to the presence of phosphorus in the polymer structure researchgate.net. Similarly, poly(diethyl this compound) (PDEVP) copolymers, such as P(DEVP-co-CEMA), show a two-step degradation, with the main decomposition occurring around 300 °C tandfonline.com. The onset of thermal degradation for poly(this compound) polymers can vary, with some showing stability up to 260 °C, which can decrease with longer side chains or the addition of salts like LiBF4 acs.org.
TGA can also be used for quantitative analysis. For example, the relative content of PDEVP on multi-walled carbon nanotubes (MWCNTs) can be calculated by determining the weight percentage difference before and after the first decomposition step, based on the known weight loss of pure PDEVP d-nb.info.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperatures (Tg), melting points, crystallization events, and other phase transitions eag.comhu-berlin.de.
Poly(this compound) polymers often exhibit amorphous characteristics. For example, poly(this compound) solid polymer electrolytes have been confirmed to be fully amorphous, with no detectable melting temperature acs.org. The glass transition temperatures (Tg) of these polymers can vary depending on their structure. For instance, poly(this compound) (P1-VP) and poly(this compound) (P2-VP) showed Tg values of -48 °C and -67 °C, respectively, with the reduction in Tg for P2-VP attributed to longer side chains acs.org. The addition of salts like LiBF4 can increase the Tg of these polymers acs.org.
In copolymers, DSC can provide insights into their microstructure. A single glass transition temperature in the DSC profiles of copolymers like P(DEVP-co-CEMA) indicates a random structure, differentiating them from blends of homopolymers which would typically show multiple Tgs tandfonline.comtandfonline.com. Graft copolymers, such as poly(phenylene oxide)-graft-poly(vinylphosphonic acid) (PPO-graft-PVPA), have shown dual glass transitions, indicating their phase-separated nature researchgate.net.
Table 1: Representative Thermal Properties of this compound Polymers
| Polymer Type / Composition | Technique | Thermal Event | Temperature (°C) | Observation / Reference |
| Poly(diethyl this compound) (PDEVP) | TGA | 1st Decomposition (ethyl side chains) | 260 | 38 wt.% weight loss d-nb.info |
| Poly(diethyl this compound) (PDEVP) | TGA | 2nd Decomposition (backbone fragmentation) | ~450 | d-nb.info |
| Poly(this compound) (P1-VP) | DSC | Glass Transition (Tg) | -48 | Amorphous acs.org |
| Poly(this compound) (P2-VP) | DSC | Glass Transition (Tg) | -67 | Amorphous, longer side chains acs.org |
| P(DEVP-co-CEMA) | TGA | Main Decomposition | ~300 | Two-step degradation tandfonline.com |
| P(DEVP-co-CEMA) | DSC | Glass Transition (Tg) | Single Tg | Random copolymer structure tandfonline.com |
| PPO-graft-PVPA | DSC | Glass Transition (Tg) | Dual Tgs | Phase-separated researchgate.net |
Rheological Characterization of this compound Polymer Melts and Solutions
Rheological characterization is essential for understanding the flow and deformation properties of this compound polymer melts and solutions, which are crucial for processing and application performance.
Poly(this compound)-based hydrogels, particularly those forming dynamic covalent networks (DCNs), exhibit tunable viscoelastic properties. Oscillatory rheology is a key technique used to monitor gelation kinetics and gel strength digitellinc.com. This method can track the plateau storage moduli (G′) and crossover frequencies (ωc), which indicate the material's elastic and viscous behavior acs.orgtugraz.at. The mechanical properties of these hydrogels can be modified by changing copolymer composition or crosslinker concentration digitellinc.com.
Rotational rheology is employed to confirm shear-thinning behavior, which is vital for applications like direct ink writing (DIW) acs.orgtugraz.atacs.orgresearchgate.net. For instance, poly(this compound)-reinforced polysaccharide inks show significantly higher viscosity compared to emulsions, leading to good extrudability for 3D printing acs.orgresearchgate.net. The viscosity of poly(this compound) solutions can be too low for continuous filament extrusion, but the addition of components like alginate can increase viscosity, enabling high-fidelity printing of complex structures acs.orgresearchgate.net.
The specific viscosity of polymer solutions can also reveal insights into supramolecular polymerization. A double-logarithmic plot of specific viscosity versus concentration can show a linear relationship with an initial low slope, indicating non-interacting assemblies. However, at higher concentrations, a stronger concentration dependence with a higher slope suggests the formation of larger polymers capable of entanglement under flow nih.gov.
Table 2: Rheological Properties of this compound Polymer Systems
| System Type | Rheological Behavior | Key Observation | Reference |
| Poly(this compound)-based hydrogels (DCNs) | Tunable viscoelastic properties | Oscillatory rheology monitors G′ and ωc; properties modifiable by composition/crosslinker. | acs.orgtugraz.at |
| Poly(this compound)-reinforced polysaccharide inks | Shear-thinning behavior | Rotational rheology confirms decreasing viscosity with higher shear stress, essential for extrudability. | acs.orgtugraz.atacs.orgresearchgate.net |
| This compound anion supramolecular polymers | Concentration-dependent viscosity | Low slope at low concentration (non-interacting); high slope at high concentration (entanglement). | nih.gov |
Microscopic Techniques for Morphological Characterization
Microscopic techniques are indispensable for visualizing the morphology, microstructure, and nanoscale features of this compound compounds and their polymers.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to characterize the surface morphology and internal microstructure of this compound polymers and their composites.
SEM provides high-resolution images of the surface topography. For example, freeze-dried poly(vinylphosphonic acid-co-acrylic acid) hydrogels show distinct morphological differences depending on the monomer feed ratios. Pure poly(acrylic acid) (PAA) hydrogels exhibit a flaky structure, while the addition of vinylphosphonic acid (VPA) leads to porous structures. Hydrogels with low VPA content (e.g., VPA-10) can form porous structures with an average pore diameter of 49 ± 20 µm, and higher VPA contents result in larger, microscale pores researchgate.net. SEM has also been used to confirm the formation of spherical structures, typically 50–200 nm in size, for poly(diethyl this compound)-capped gold nanoparticles nih.govmdpi.com.
TEM, on the other hand, provides insights into the internal structure and particle size at the nanoscale. TEM analysis has been used to assess the morphology of poly(diethyl this compound) (PDEVP) composites with multi-walled carbon nanotubes (MWCNT) d-nb.info. For poly(diethyl this compound)-capped gold nanoparticles, TEM images reveal well-distributed, monodisperse quasi-spherical particles with average diameters around 25.9 ± 4.1 nm, comparable to precursor gold nanoparticles rsc.org. TEM is also employed to observe nanoparticles formed by the self-assembly of amphiphilic copolymers containing diethyl this compound units in water tandfonline.com. Furthermore, TEM, alongside Energy-Dispersive X-ray spectroscopy (EDX), has been used to characterize poly(this compound)-coated magnetite nanoparticles and clusters, confirming their stability in aqueous suspension and tight binding to the particle surface mdpi.comresearchgate.net.
Table 3: Morphological Characteristics of this compound Polymers by Microscopy
| Material | Technique | Morphological Feature | Observation / Reference |
| Poly(vinylphosphonic acid-co-acrylic acid) hydrogels | SEM | Porous structure | Pore size varies with VPA content; 49 ± 20 µm for VPA-10, larger pores for higher VPA researchgate.net |
| Poly(diethyl this compound)-capped gold nanoparticles | SEM | Spherical structures | Sizes typically 50–200 nm nih.govmdpi.com |
| Poly(diethyl this compound)-capped gold nanoparticles | TEM | Quasi-spherical particles | Average diameter 25.9 ± 4.1 nm, monodisperse rsc.org |
| Amphiphilic P(DEVP-co-CEMA) copolymers | TEM | Nanoparticle formation | Observed in aqueous solution due to self-assembly tandfonline.com |
| Poly(this compound)-coated magnetite nanoparticles/clusters | TEM | Coated particles/clusters | Confirmed stability and binding to surface mdpi.comresearchgate.net |
Vinylphosphonate in Medicinal Chemistry Research: Design and Mechanistic Insights Strictly Focus on Molecular Design and Theoretical/in Vitro Interaction, Not Biological Effects, Dosage, or Clinical Trials
Rational Design of Vinylphosphonate Analogs as Bioisosteres for Phosphate (B84403) Groups
The rational design of this compound analogs is primarily centered on their role as bioisosteres for natural phosphate groups. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its essential biological activity. The phosphate group is ubiquitous in biology, playing key roles in cellular signaling, energy metabolism, and the structure of nucleic acids. However, the phosphate ester bond (P-O-C) is susceptible to hydrolysis by enzymes such as phosphatases.
The this compound group serves as an effective non-hydrolyzable mimic of the phosphate moiety. The core principle behind this bioisosteric replacement is the substitution of the phosphate ester's oxygen atom with a carbon atom, forming a stable carbon-phosphorus (C-P) bond. This C-P bond is resistant to enzymatic cleavage, thereby enhancing the metabolic stability of the parent molecule.
Key considerations in the rational design of this compound bioisosteres include:
Stereoelectronic Properties : The geometry and electronic distribution of the this compound group are designed to mimic those of the transition state or the ground state of the phosphate substrate. The sp² hybridization of the vinyl carbons and the tetrahedral geometry of the phosphonate (B1237965) group are critical features. The (E)- and (Z)-stereoisomers of the vinyl group allow for precise spatial positioning of the phosphonate to replicate the orientation of the natural phosphate group within an enzyme's active site.
Acidity (pKa) : The pKa values of the phosphonic acid are a crucial consideration. While phosphonates are generally less acidic than their phosphate counterparts, their ionization state at physiological pH is designed to ensure appropriate electrostatic interactions with target proteins.
Spatial Orientation : The vinyl linker provides conformational rigidity, which can be advantageous in drug design. By restricting the rotation that would be possible with a more flexible linker, the vinyl group helps to lock the phosphonate moiety into a specific orientation that is optimal for binding to a biological target.
A prominent example of this design strategy is the use of 5'-(E)-vinylphosphonate (5'-VP) as a stable mimic for the 5'-phosphate of the guide strand in small interfering RNA (siRNA). The 5'-phosphate is essential for anchoring the siRNA into the Mid-domain of the Argonaute2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). The native phosphate can be rapidly removed by cellular phosphatases. The 5'-(E)-vinylphosphonate modification was rationally designed to be a metabolically stable analog that maintains the necessary electronic and spatial orientation for efficient Ago2 binding, thereby precluding dephosphorylation. frontiersin.orgresearchgate.netnih.gov
Enzyme Active Site Interaction Modeling with this compound Derivatives
Computational modeling plays a pivotal role in understanding and predicting the interactions between this compound derivatives and their target enzymes. Techniques such as molecular docking and molecular dynamics (MD) simulations, often complemented by crystallographic data, provide atomic-level insights into the binding process.
A compelling case study is the interaction of 5'-(E)-vinylphosphonate (5'-E-VP)-modified siRNA with human Argonaute-2 (hAgo2). The crystal structure of hAgo2 in complex with a 5'-E-VP guide RNA revealed precisely how this bioisostere is accommodated within the enzyme's 5'-phosphate binding pocket. nih.gov
Key Interaction Insights from Modeling and Structural Studies:
Binding Pocket Accommodation : The structural data demonstrated that the 5' binding site in the Mid domain of hAgo2 is flexible. It can adjust the positions of key amino acid residues to compensate for the structural changes introduced by the this compound modification, specifically the replacement of the O5' atom with a CH₂ group. nih.govoup.com
Hydrogen Bonding Network : Despite the structural difference from a natural phosphate, the this compound group is able to maintain a network of hydrogen bonds with conserved residues in the active site, such as Lysine and Glutamine, which is crucial for anchoring the guide strand. researchgate.net
Enhanced Binding Affinity : The modeling and in vitro binding assays explain the observation of improved binding affinity of the 5'-E-VP-modified siRNA to hAgo2 compared to its unmodified counterpart. This is attributed to the stable and favorable interactions within the adjusted binding pocket. nih.gov
These modeling studies are not merely descriptive; they form a crucial part of the rational design cycle. By predicting the binding modes of novel this compound analogs, researchers can prioritize the synthesis of compounds with the highest predicted affinity and desired interaction profile, saving significant time and resources. For instance, in the development of inhibitors for enzymes like 3-dehydroquinate (B1236863) synthase, in silico docking and molecular dynamics simulations are used to guide the design of phosphonate-based inhibitors that mimic reactive intermediates of the enzymatic transformation. mdpi.com
Prodrug Strategies and Bioreversible Linkages Utilizing this compound Scaffolds
A significant challenge in the development of phosphonate-based therapeutics, including vinylphosphonates, is their inherent high negative charge at physiological pH. This polarity hinders their ability to cross cellular membranes, limiting their bioavailability. To overcome this barrier, prodrug strategies are employed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.
The primary design principle for this compound prodrugs is to temporarily mask the acidic phosphonate group with lipophilic, bioreversible moieties. These promoieties neutralize the negative charge, facilitating passive diffusion across cell membranes. Once inside the cell, they are cleaved by ubiquitous enzymes, such as esterases, to release the active this compound drug. nih.govnih.govcardiff.ac.uk
Several bioreversible linkages have been designed for this purpose:
Acyloxyalkyl Esters : The pivaloyloxymethyl (POM) group is one of the most widely used promoieties. nih.govacs.org Di-POM-protected phosphonates are neutral esters that can enter cells. Intracellular carboxylesterases hydrolyze the pivalate (B1233124) esters, releasing an unstable hydroxymethyl intermediate. This intermediate then spontaneously eliminates formaldehyde (B43269) to liberate the active phosphonic acid. nih.gov This strategy has been instrumental in the synthesis of this compound-modified oligonucleotides, using POM-protected VP-nucleoside phosphoramidites. researchgate.netacs.org
Alkoxycarbonyloxyalkyl Esters : The isopropoxycarbonyloxymethyl (POC) group functions via a similar mechanism to POM. Esterase-mediated cleavage releases an unstable intermediate that decomposes to yield the active drug, along with carbon dioxide and isopropanol. frontiersin.orgnih.gov
S-Acyl-2-thioethyl (SATE) Esters : The SATE strategy also involves masking the phosphonate with lipophilic groups that are cleaved by intracellular esterases to unmask the active compound.
The choice of prodrug moiety is a critical design element, influencing solubility, chemical stability, and the rate of enzymatic activation. The rational design involves balancing these properties to ensure efficient delivery of the active this compound to its intracellular target. frontiersin.orgnih.gov
Table 1: Common Prodrug Moieties for this compound Scaffolds
| Prodrug Moiety | Abbreviation | General Structure | Activation Mechanism | Byproducts |
|---|---|---|---|---|
| Pivaloyloxymethyl | POM | -CH₂-O-C(O)-C(CH₃)₃ | Carboxylesterase hydrolysis | Formaldehyde, Pivalic Acid |
| Isopropoxycarbonyloxymethyl | POC | -CH₂-O-C(O)-O-CH(CH₃)₂ | Carboxylesterase hydrolysis | Formaldehyde, CO₂, Isopropanol |
| S-Acyl-2-thioethyl | SATE | -CH₂-CH₂-S-C(O)-R | Thiolysis/Esterase hydrolysis | Thioethanol derivative |
Design of Inhibitors Targeting Specific Molecular Pathways (e.g., enzyme inhibition in vitro)
The unique properties of the this compound group make it an excellent scaffold for designing specific enzyme inhibitors. By acting as non-hydrolyzable analogs of phosphorylated substrates or transition states, they can bind tightly to an enzyme's active site and block its catalytic function. The design of these inhibitors is highly target-specific and relies on a deep understanding of the enzyme's mechanism and active site architecture.
Examples of Rationally Designed this compound Inhibitors:
3-Dehydroquinate Synthase (DHQS) Inhibitors : A vinyl phosphonate was designed as a sub-nanomolar inhibitor of DHQS, an enzyme in the shikimate pathway essential for bacteria and plants. mdpi.com The inhibitor was designed as a stable analog of a reactive, sp²-hybridized intermediate that forms during the enzymatic reaction. Its structure mimics this intermediate, allowing it to bind with very high affinity to the active site, but its inherent stability prevents the catalytic reaction from proceeding. mdpi.com
Sphingosine (B13886) Kinase 1 (SK1) Inhibitors : (S)-FTY720 this compound was developed as a metabolically stabilized analog of FTY720-phosphate. In vitro studies revealed it to be an uncompetitive inhibitor of SK1 with respect to sphingosine. This mode of inhibition suggests that the this compound analog binds to the enzyme-substrate complex, providing a distinct mechanism for modulating the sphingolipid metabolic pathway.
Argonaute-2 (Ago2) Pathway Modulation : As discussed previously, 5'-(E)-vinylphosphonate-modified siRNAs are not inhibitors in the classical sense but are designed to enhance the function of the RNAi pathway. By creating a more stable interaction with the Ago2 protein, the this compound modification improves the loading and retention of the siRNA guide strand in the RISC complex, leading to more potent gene silencing in vitro. frontiersin.orgnih.gov
The design process for these inhibitors involves identifying a key phosphorylated substrate or intermediate in a molecular pathway and then synthetically replacing the phosphate with a this compound group. The geometry and electronics of the vinyl linker are fine-tuned to maximize binding affinity and specificity for the target enzyme, as confirmed through in vitro enzyme inhibition assays.
Table 2: Examples of this compound-Based Inhibitors and Their Design Rationale
| Inhibitor | Target Enzyme/Pathway | Design Rationale | In Vitro Inhibition Profile |
|---|---|---|---|
| Vinyl Phosphonate Analog | 3-Dehydroquinate Synthase (DHQS) | Stable mimic of a reactive sp²-hybridized enzymatic intermediate. | Sub-nanomolar, slowly reversible inhibitor. mdpi.com |
| (S)-FTY720 this compound | Sphingosine Kinase 1 (SK1) | Metabolically stable, non-hydrolyzable analog of the natural substrate's phosphate. | Uncompetitive inhibitor with respect to sphingosine. |
| 5'-(E)-Vinylphosphonate siRNA | Argonaute-2 (Ago2) / RNAi Pathway | Metabolically stable bioisostere of the 5'-phosphate to enhance binding to the Ago2 MID domain. | Augments gene silencing by improving RISC loading and stability. frontiersin.orgnih.gov |
Sustainable Chemistry and Environmental Considerations in Vinylphosphonate Research
Development of Green Synthesis Methodologies for Vinylphosphonates
Traditional methods for synthesizing vinylphosphonates often involve harsh reaction conditions, the use of hazardous reagents, and noble metal catalysts, leading to poor atom economy and significant environmental concerns. In response, researchers have been actively developing "green" synthesis methodologies that are more environmentally benign.
Recent advancements have focused on metal-free catalytic systems. For instance, a Brønsted base-catalyzed strategy has been developed for the synthesis of 1,2-diaryl vinylphosphonates. This method utilizes a green solvent, ethanol, and operates under mild conditions, offering good yields (up to 85%) and broad functional group compatibility. ebrary.netoup.com Another approach involves the use of a reusable and inexpensive ionic liquid as an environmentally friendly reaction medium, which allows for good product yields under mild conditions without the need for specialized equipment. oup.com
One-pot synthesis is another key strategy in green chemistry, as it reduces waste by minimizing purification steps. A notable example is the one-pot synthesis of terminal vinylphosphonates using a reusable heterogeneous catalyst in water. This method proceeds through a cascade Henry-Michael reaction followed by nitro elimination, offering a simplified, cost-effective process with minimal waste. oup.com Furthermore, the use of copper nanoparticles supported on zinc oxide (CuNPs/ZnO) as a catalyst for the synthesis of vinylphosphonates from aliphatic alkynes and diethyl phosphite (B83602) has been reported. This reaction proceeds in acetonitrile, a relatively green solvent, under mild conditions and in the absence of ligands, highlighting a move towards more economical and sustainable catalytic systems. researchgate.netnih.gov
These green methodologies represent a significant step towards reducing the environmental impact of vinylphosphonate production. By focusing on metal-free catalysts, green solvents, and one-pot procedures, the chemical industry can move towards more sustainable manufacturing processes.
| Synthesis Method | Catalyst | Solvent | Key Advantages |
| Traditional Methods | Noble metals (e.g., Palladium) | Often hazardous organic solvents | Effective for a range of substrates |
| Brønsted Base-Catalyzed | Metal-free (e.g., TEA) | Ethanol (Green solvent) | Environmentally friendly, mild conditions, good yields ebrary.netoup.com |
| Ionic Liquid-Mediated | Reusable ionic liquid | Ionic Liquid | Environmentally benign, simple setup, good yields oup.com |
| One-Pot Synthesis | Reusable heterogeneous catalyst | Water | Simplified process, minimal waste, low cost oup.com |
| Nanoparticle Catalysis | CuNPs/ZnO | Acetonitrile | Mild conditions, no ligand required, economical researchgate.netnih.gov |
Research on Biodegradation Mechanisms of this compound-Containing Polymers (as a research topic)
The increasing use of polymers in various applications necessitates an understanding of their end-of-life fate. For this compound-containing polymers, which are utilized in fields ranging from biomedical devices to flame retardants, research into their biodegradation mechanisms is a critical area of sustainable chemistry. While specific studies on the biodegradation of polyvinylphosphonates are emerging, much of the current understanding is extrapolated from research on other organophosphorus compounds and related polymers like polyphosphoesters.
The primary pathway for the breakdown of organophosphorus compounds in the environment is through microbial degradation. oup.comoup.com Microorganisms have been found to produce enzymes, such as organophosphate hydrolases and phosphotriesterases, that can catalyze the hydrolysis of the phosphate (B84403) ester bond, leading to a significant reduction in toxicity. ebrary.net It is hypothesized that similar enzymatic processes could play a role in the degradation of this compound-containing polymers. The carbon-phosphorus (C-P) bond in phosphonates is generally more resistant to cleavage than the phosphorus-oxygen (P-O) bond in phosphates. However, some microbes are known to possess pathways for C-P bond cleavage, which could be relevant for the ultimate biodegradation of these polymers. oup.com
Hydrolysis is another key degradation mechanism, particularly for polymers with hydrolytically labile bonds in their backbone. utwente.nl For polyphosphoesters, which share structural similarities with polyvinylphosphonates, hydrolysis can proceed via a "backbiting" mechanism, where the terminal hydroxyl group of a polymer chain attacks a phosphate group within the same chain, leading to chain scission. utwente.nl The rate of this hydrolysis can be tuned by altering the chemical nature of the side chains. utwente.nl Research is needed to determine if similar hydrolytic pathways are significant in the degradation of this compound-containing polymers and how their specific structure influences the degradation rate.
| Degradation Mechanism | Key Processes | Influencing Factors | Relevance to this compound Polymers |
| Microbial Degradation | Enzymatic hydrolysis of P-O and potentially C-P bonds by microbial enzymes (e.g., hydrolases). ebrary.netoup.comoup.com | Presence of suitable microorganisms, nutrient availability, environmental conditions. | A likely pathway for the breakdown of the phosphonate (B1237965) group, though the vinylic backbone is more resistant. researchgate.net |
| Hydrolytic Degradation | Chemical breakdown of the polymer chain by water, potentially via mechanisms like backbiting. utwente.nlutwente.nl | pH, temperature, polymer structure (e.g., side-chain modifications). utwente.nl | A potential degradation route, with the rate likely influenced by the polymer's specific chemical structure. |
Resource Efficiency and Circular Economy Concepts in this compound Production and Application Research
The principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, are increasingly being applied to the chemical industry. For vinylphosphonates, this involves considering the entire lifecycle of the compound, from its synthesis to the end-of-life of the products it is used in.
Resource Efficiency in Production: Green synthesis methodologies, as discussed in section 10.1, are a cornerstone of resource efficiency. By improving atom economy, utilizing reusable catalysts, and reducing energy-intensive purification steps, these methods decrease the consumption of raw materials and energy. Furthermore, life cycle assessments (LCA) are being employed to evaluate the environmental impact of different production routes. mdpi.comresearchgate.netresearchgate.net For example, a gate-to-gate LCA can help identify the stages of production with the highest environmental burden, allowing for targeted improvements. reading.ac.uk
Designing for a Circular Economy: For this compound-containing polymers, designing for a circular economy means creating materials that can be easily recycled, reused, or, in specific applications, safely biodegraded. nih.gov Research in this area is focused on several key strategies:
Recycling: The development of methods to recycle phosphorus-containing plastics is an active area of research. One approach involves the use of switchable hydrophilicity solvents to selectively extract organophosphate additives from plastic waste, allowing for the recovery of both the polymer and the phosphorus compound. researchgate.net While this research has focused on additives, similar principles could be applied to the recycling of polymers where the this compound is part of the main chain or a side chain.
Upcycling: This involves converting waste materials into new materials of higher value. Photochemical upcycling is an emerging technique for plastics, where light is used to drive the conversion of polymer waste into valuable monomers or other chemicals. rsc.org The feasibility of applying such methods to this compound-containing polymers is a potential area for future research.
Bio-based Feedstocks: A key principle of the circular economy is the transition from fossil-based to renewable feedstocks. mdpi.com Research into the synthesis of vinylphosphonates from bio-based starting materials could significantly reduce the carbon footprint associated with their production.
The application of circular economy concepts to this compound research is still in its early stages. However, by focusing on resource-efficient production, designing polymers for end-of-life management, and exploring renewable feedstocks, the field can contribute to a more sustainable chemical industry.
Future Research Directions and Emerging Paradigms for Vinylphosphonate Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of more efficient, sustainable, and selective synthetic routes to vinylphosphonate and its derivatives remains a key research direction. Current methods often involve multi-step reactions or rely on specific conditions. acs.org Emerging paradigms focus on innovative catalytic systems and atom-economical approaches.
Key Research Areas:
Transition Metal Catalysis: Palladium and nickel-catalyzed reactions, such as the Heck coupling between vinyl phosphonic acid and aryl bromides, have shown promise for synthesizing diverse anionic this compound monomers. rsc.orgrsc.org Copper-catalyzed hydrophosphorylation of alkynes with dialkylphosphites offers a regio- and stereoselective route to (E)-vinylphosphonates. rsc.org Further exploration of these and other transition metal catalysts (e.g., rhodium, ytterbium) is crucial for expanding the scope and efficiency of this compound synthesis. rsc.orgmdpi.com
Organocatalysis and Biocatalysis: The search for metal-free or more environmentally benign catalytic systems, including organocatalysis and biocatalysis, is gaining traction. mdpi.comresearchgate.net These approaches could offer improved selectivity and reduced environmental impact.
Multicomponent Reactions: One-pot multicomponent reactions, such as the three-component synthesis involving phosphites, acetylenic esters, and aroyl chlorides, provide a straightforward entry to this compound derivatives with good yields and exclusive E-olefin stereochemistry. acs.org Further development of such convergent syntheses can streamline production.
Green Chemistry Principles: Integrating green chemistry principles, such as the use of less corrosive reagents (e.g., phosphorous acid instead of phosphorus trichloride) and minimizing byproduct formation, is an ongoing effort in this compound synthesis. mdpi.com
Illustrative Data: Catalytic Systems for this compound Synthesis
| Catalyst Type | Reaction Type | Key Outcome | Reference |
| Palladium/Nickel | Heck coupling, Hydrophosphorylation of alkynes | Synthesis of diverse anionic monomers, (E)-vinylphosphonates | rsc.orgrsc.orgrsc.org |
| Copper salts | Hydrophosphorylation of alkynes | Regio- and stereoselective (E)-vinylphosphonates | rsc.org |
| Chiral Rhodium Complexes | Hydrogenation of vinylphosphonates | Chiral β–N-acetylaminophosphonates with high enantioselectivity | mdpi.com |
| Yttrium Catalyst | Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) | High molecular weight polyvinylphosphonates with narrow dispersities | acs.orgacs.org |
Advanced Polymer Architectures and Self-Assembly of this compound Copolymers
The unique properties of this compound, particularly its ability to form strong interactions and its potential for diverse functionalization, make it an attractive monomer for designing advanced polymer architectures and self-assembling systems.
Key Research Areas:
Controlled Radical Polymerization (CRP): Techniques like Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) allow for excellent control over molecular weights and copolymer composition, leading to polymers with narrow polydispersities. acs.orgacs.org This enables the synthesis of well-defined block, graft, and star copolymers.
Thermoresponsive Polymers: Novel statistical copolymers of dialkyl vinylphosphonates can exhibit widely tunable lower critical solution temperatures (LCST), making them promising for biomedical applications. acs.org The LCST can be precisely adjusted by varying the comonomer composition. acs.org
Supramolecular Polymers: this compound anions can dimerize with macrocycles like cyanostars to form supramolecular dimers and polymers through co-assembly. rsc.orgrsc.orgosti.govnih.gov This approach offers a modular synthetic route to multi-molecule architectures and soluble copolymers with programmable properties. rsc.orgrsc.orgnih.gov
Hydrogels and Networks: Poly(this compound)-reinforced polysaccharide inks can be used for high-fidelity direct ink writing, enabling the creation of sophisticated structures with improved mechanical strength through covalent cross-linking via thiol-ene click chemistry. acs.org Vinylphosphonic acid and its copolymers are also used in hydrogels for drug delivery. wikipedia.org
Illustrative Data: Properties of this compound Copolymers
| Copolymer Type | Polymerization Method | Key Property/Application | Reference |
| Dialkyl this compound Copolymers | REM-GTP | Tunable LCST (5-92 °C), thermoresponsive properties | acs.org |
| Poly(diethyl this compound-co-2-chloroethyl methacrylate) | Free Radical Copolymerization | Amphiphilic, self-assembly behavior, random structure | tandfonline.com |
| Poly(diallyl this compound-stat-diethyl this compound) | REM-GTP, Thiol-ene Click | Reinforced polysaccharide inks for direct ink writing, covalent cross-linking | acs.org |
| Vinylphosphonic Acid with Hydrophilic Monomers | Free Radical Copolymerization | Water-soluble, luminescent mixed-ligand complexes with Eu3+ | mdpi.com |
Integration of this compound in Multifunctional Hybrid Materials
The incorporation of this compound into hybrid materials offers opportunities to combine the properties of organic polymers with inorganic components, leading to materials with enhanced or novel functionalities.
Key Research Areas:
Organic/Inorganic Hybrid Nanoparticles: Phosphonate-functional silanes derived from diethyl this compound can be used in sol-gel reactions to produce novel phosphonate-functional organic/inorganic hybrid nanoparticles, ranging from 30 to 100 nm in size. acs.orgacs.org These can improve filler-matrix interaction in dental composites. acs.orgacs.org
Surface Modification and Coatings: Poly(this compound)s can be used as coatings for magnetite nanoparticles, leading to stable aqueous suspensions and the potential to bind rare earth metal ions for further functionalization. mdpi.com This opens avenues for magnetic separation, catalysis, and biomedical imaging.
Photopharmacological Agents: Hybrid nanomaterials composed of luminescent nanoparticles (e.g., LaVO4:Eu3+) and this compound can exhibit photoswitchable bioactivity, offering promising tools for photopharmacology where bioactivity can be controlled by light. rsc.orgresearchgate.net
Biomimetic Mineralization: Polyvinylphosphonic acid is an essential component in biomimetic mineralization, suggesting its role in developing materials that mimic natural biological processes. wikipedia.org
Computational-Guided Discovery of New this compound Applications
Computational methods are becoming increasingly important in accelerating the discovery and design of new materials and applications. For this compound chemistry, this involves predicting properties, reaction pathways, and material performance.
Key Research Areas:
Density Functional Theory (DFT) and Molecular Dynamics (MD): These methods can be used to understand the electronic structure, reactivity, and conformational behavior of this compound monomers and polymers, guiding the design of new synthetic strategies and material properties.
Quantitative Structure-Activity Relationships (QSAR): For biomedical applications, QSAR models can correlate the chemical structure of this compound derivatives with their biological activity, aiding in the design of more potent and selective compounds.
Machine Learning and Artificial Intelligence (AI): AI-based strategies are being employed to accelerate the discovery of new phosphonate (B1237965) natural products and their biosynthetic pathways. researchgate.net This can be extended to predict novel this compound applications and optimize material design.
Materials Informatics: Utilizing databases and computational tools to screen potential this compound-based materials for specific applications (e.g., flame retardancy, proton conductivity) can significantly reduce experimental time and resources.
Translational Research Opportunities from Fundamental this compound Science to Engineered Systems
Translational research focuses on bridging the gap between fundamental scientific discoveries and practical, engineered systems, bringing this compound chemistry from the laboratory to real-world applications.
Key Research Areas:
Biomedical Applications: this compound derivatives are being explored as metabolically stable phosphate (B84403) mimics in siRNA therapeutics, enhancing gene silencing by improving tissue accumulation and protecting against enzymatic degradation. sci-hub.senih.govoup.comnih.govresearchgate.net This has significant implications for drug delivery and gene therapy. Polyvinylphosphonic acid is also used in dental cements and hydrogels for drug delivery. wikipedia.org
Energy Storage: Polyvinylphosphonic acid is an essential component for polymer electrolyte membranes used in fuel cell development, highlighting its potential in advanced energy technologies. wikipedia.org
Coatings and Adhesives: The ability of polyvinylphosphonic acid to promote adhesion between organic and inorganic phases makes it valuable in coatings and adhesives, particularly for corrosion and scale treatment. wikipedia.org
Flame Retardants: Vinylphosphonates have been extensively used in polymer sciences as additives or flame retardants. acs.org Continued research aims to develop more efficient and environmentally friendly phosphorus-based flame retardants. researchgate.net
Water Treatment: Both vinylphosphonic acid homopolymer and its copolymers have found applications in scale and corrosion treatment in water systems. wikipedia.org
Illustrative Data: Translational Applications of this compound
| Application Area | Specific Application/Benefit | Reference |
| Biomedical | siRNA therapeutics (metabolically stable phosphate mimic, enhanced gene silencing) | sci-hub.senih.govoup.comnih.govresearchgate.net |
| Dental cements, hydrogels for drug delivery | wikipedia.org | |
| Energy Storage | Polymer electrolyte membranes in fuel cells | wikipedia.org |
| Coatings & Adhesives | Promoting adhesion, scale and corrosion treatment | wikipedia.org |
| Flame Retardancy | Polymer additives, char formation | acs.orgresearchgate.net |
| Water Treatment | Scale and corrosion treatment | wikipedia.org |
Q & A
Q. What are the common synthetic routes for vinylphosphonate derivatives, and how do reaction conditions influence yield?
Vinylphosphonates are typically synthesized via hydrophosphonylation of alkynes or alkenes using transition metal catalysts. For example, CuNPs/ZnO-catalyzed reactions of aliphatic alkynes with phosphites yield vinyl phosphonates under mild conditions, with DFT studies confirming the role of charge transfer in stabilizing intermediates . Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly affect regioselectivity and yield. Optimization often requires monitoring via <sup>31</sup>P NMR to track phosphonate intermediate formation .
Q. How can this compound derivatives be detected and quantified in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reversed-phase or mixed-mode columns is widely used. For example, weak anion-exchange columns enable separation of phosphorylated analogs, while electrospray ionization in negative mode enhances sensitivity for this compound metabolites . Calibration curves using isotopically labeled internal standards (e.g., <sup>13</sup>C-labeled analogs) are critical for minimizing matrix effects in tissue samples .
Q. What are the primary biological applications of this compound-modified biomolecules?
this compound is used to stabilize 5′-phosphate mimics in siRNA guide strands, preventing enzymatic degradation by phosphatases and exonucleases. This modification enhances siRNA accumulation in tissues (e.g., liver, kidney) and prolongs gene silencing efficacy in vivo by >50% compared to unmodified siRNAs .
Advanced Research Questions
Q. How do stereochemical configurations (cis vs. trans) of this compound impact siRNA activity?
Trans-vinylphosphonate adopts a conformation resembling natural 5′-phosphate in Ago-2 protein binding pockets, enabling efficient RNA-induced silencing complex (RISC) loading. In contrast, cis-vinylphosphonate disrupts hydrogen bonding, reducing silencing potency by ~70% (IC50 values: trans = 0.3 nM vs. cis = 1.0 nM) . Computational modeling (e.g., molecular dynamics simulations) is essential to validate steric and electronic compatibility with target proteins .
Q. What methodological challenges arise when reconciling contradictory data on this compound stability in vivo?
Discrepancies in tissue-specific siRNA half-life (e.g., liver vs. heart) may stem from variations in exonuclease activity or lipid nanoparticle delivery efficiency. To address this, researchers should:
Q. How can this compound modifications be optimized for organ-specific delivery?
Fluorinated this compound analogs (e.g., 5′-(E)-vinylphosphonate with CF3 groups) improve siRNA stability in serum by 3-fold and enhance heart-targeted delivery. Key steps include:
- Screening this compound derivatives for resistance to organ-specific phosphatases (e.g., alkaline phosphatase in kidney) .
- Pairing modifications with tissue-penetrating conjugates (e.g., cholesterol or GalNAc for hepatocyte uptake) .
- Validating efficacy using luciferase reporter assays in transgenic mouse models .
Data Contradiction Analysis
Q. Why do some studies report limited efficacy of this compound-modified siRNAs in neuronal tissues?
Neuronal siRNA delivery faces blood-brain barrier restrictions and elevated endonuclease activity. Contradictory findings may arise from:
- Variable siRNA conjugate designs (e.g., absence of cell-penetrating peptides).
- Differences in administration routes (intravenous vs. intrathecal) .
- Methodological bias in quantifying low-abundance siRNAs via qPCR vs. hybridization-based assays .
Methodological Recommendations
- Synthesis : Use CuNPs/ZnO catalysts for regioselective hydrophosphonylation; validate intermediates via <sup>31</sup>P NMR .
- Analysis : Employ LC-MS/MS with anion-exchange columns for metabolite profiling; include deuterated standards for quantification .
- In Vivo Studies : Combine radiolabeling with tissue-specific biodistribution assays to resolve stability contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
